Product packaging for 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine(Cat. No.:CAS No. 1234616-25-1)

4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1373930
CAS No.: 1234616-25-1
M. Wt: 211.06 g/mol
InChI Key: WZHKLWVRBGNOFE-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1234616-25-1) is a brominated nitrogen-containing heterocycle of high interest in pharmaceutical research and development. It serves as a versatile synthetic intermediate and valuable building block for constructing more complex molecules, particularly in the exploration of kinase inhibitors . The compound is supplied with a minimum purity of 97% and has a molecular formula of C 8 H 7 BrN 2 and a molecular weight of 211.062 g/mol . As part of the 7-azaindole (pyrrolopyridine) family, this methyl-protected bromo-derivative is designed to facilitate further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are critical for structure-activity relationship (SAR) studies . Researchers utilize this scaffold as a bioisostere for purines in the design of potential therapeutic agents . This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions at room temperature are recommended .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1373930 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1234616-25-1

Properties

IUPAC Name

4-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
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InChI

InChI=1S/C8H7BrN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHKLWVRBGNOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264769
Record name 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-25-1
Record name 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has garnered significant attention as a "privileged" structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The targeted introduction of specific functional groups onto this core structure allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly valuable derivative: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, while the N-methylation of the pyrrole ring can enhance metabolic stability and modulate binding interactions.[3] This combination of features makes it a highly sought-after building block in the synthesis of complex molecules, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

PropertyValueSource
CAS Number 1234616-25-1[4]
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.062 g/mol [5]
Appearance Solid (predicted)
Purity ≥95-97% (as commercially available)[4][5]
Storage Room temperature[4]
Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a distinct singlet for the N-methyl group, likely in the range of 3.5-4.0 ppm.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the bicyclic core and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M+H]⁺ would be expected around m/z 211 and 213.

Synthesis and Purification: A Methodical Approach

The synthesis of this compound is typically achieved in a two-step process starting from 7-azaindole. The first step is the bromination of the 7-azaindole core, followed by the N-methylation of the pyrrole nitrogen.

Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)

A common method for the synthesis of the precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, involves the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide and tetramethylammonium bromide in N,N-dimethylformamide (DMF), methanesulfonic anhydride is added portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is stirred at 0 °C for one hour and then at room temperature for four hours.

  • Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to 7 with solid sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Step1

Step 2: N-Methylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The N-methylation of the pyrrole ring is a standard transformation in heterocyclic chemistry.[7]

General Experimental Protocol:

  • Deprotonation: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable aprotic solvent, such as DMF or tetrahydrofuran (THF), and treated with a strong base (e.g., sodium hydride) at 0 °C to deprotonate the pyrrole nitrogen.

  • Electrophilic Quench: A methylating agent, such as methyl iodide, is added to the reaction mixture, which is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Synthesis_Step2

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the bromine atom, which serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce a wide range of aryl and heteroaryl substituents at the 4-position.[8]

General Reaction Scheme:

Suzuki_Coupling

This reaction is fundamental in the synthesis of kinase inhibitors, where the introduced aryl group often plays a crucial role in binding to the target protein.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 4-position. This is particularly relevant in the synthesis of compounds designed to interact with specific amino acid residues in a protein's binding pocket.[8]

General Reaction Scheme:

Buchwald_Hartwig

Application in PROTAC Synthesis

A significant and modern application of this compound is in the construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The pyrrolo[2,3-b]pyridine moiety can serve as a warhead that binds to the protein of interest. The bromine atom is then utilized to attach a linker, which is subsequently connected to an E3 ligase ligand.

PROTAC_Synthesis

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on the unmethylated precursor and other related brominated heterocyclic compounds.[3][9][10][11]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification (based on related compounds):

  • Acute Toxicity: The unmethylated precursor is classified as toxic if swallowed.[3]

  • Skin and Eye Irritation: Related compounds are known to cause skin and serious eye irritation.[9][10]

Conclusion

This compound is a strategically important building block in contemporary drug discovery. Its pre-functionalized and N-protected scaffold offers a streamlined approach to the synthesis of complex and highly functionalized molecules. The ability to undergo a variety of cross-coupling reactions at the 4-position provides a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies. As the fields of targeted therapy and protein degradation continue to evolve, the demand for such versatile and well-characterized synthetic intermediates is expected to grow, solidifying the role of this compound as a key player in the development of next-generation therapeutics.

References

Synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 4-Bromo-1-methyl-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its structure is a key component in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on a robust and regioselective pathway. We will delve into the mechanistic rationale behind the chosen route, provide detailed experimental protocols, and contrast it with less favorable alternatives to offer a complete scientific narrative for researchers in drug discovery and development.

Strategic Analysis: Two Primary Retrosynthetic Pathways

The synthesis of the target molecule (CAS 1234616-25-1)[3] can be logically approached from two primary retrosynthetic disconnections. The choice between these pathways is dictated by the inherent reactivity and regioselectivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core.

G cluster_A Pathway A: Late-Stage N-Methylation (Preferred) cluster_B Pathway B: Late-Stage Bromination (Disfavored) Target This compound A_Step N-Methylation Target->A_Step B_Step Bromination Target->B_Step A_Intermediate 4-Bromo-1H-pyrrolo[2,3-b]pyridine B_Intermediate 1-Methyl-1H-pyrrolo[2,3-b]pyridine A_Step->A_Intermediate B_Step->B_Intermediate

Caption: Retrosynthetic analysis of this compound.

  • Pathway A (Preferred): This strategy involves the initial synthesis of the 4-bromo-7-azaindole scaffold, followed by N-methylation of the pyrrole nitrogen. This is the most logical and efficient route.

  • Pathway B (Disfavored): This alternative involves the N-methylation of 7-azaindole first, followed by an attempt at bromination. This pathway is fundamentally flawed due to the regiochemical outcome of electrophilic substitution on the 7-azaindole nucleus.

Mechanistic Deep Dive: The Criticality of Regioselectivity

The success of this synthesis hinges on understanding the electronic properties of the 7-azaindole ring system. The pyrrole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. Theoretical and experimental data confirm that electrophilic attack preferentially occurs at the C3 position, which is analogous to the reactivity of indole itself.[4][5]

Attempting to brominate 1-methyl-7-azaindole (Pathway B) would lead predominantly to the formation of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, an undesired regioisomer. The pyridine ring is electron-deficient, making electrophilic substitution on it difficult, while the C3 position of the pyrrole ring is the most nucleophilic site.

G cluster_products Reaction Products Start 1-Methyl-1H-pyrrolo[2,3-b]pyridine Reagent + Br+ Major 3-Bromo Isomer (Major Product) Reagent->Major  Predominant Pathway (Attack at C3) Minor 4-Bromo Isomer (Desired, but Minor Product) Reagent->Minor  Disfavored Pathway

Caption: Regioselectivity of bromination on the 1-methyl-7-azaindole core.

Therefore, Pathway A , which installs the bromine at the C4 position before the pyrrole nitrogen is modified, is the only viable strategy for obtaining the desired product in high yield and purity. This is typically achieved by activating the pyridine ring towards nucleophilic-like substitution via an N-oxide intermediate.[6][7]

Recommended Synthetic Protocol (Pathway A)

This synthesis is best executed as a two-step process starting from commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from established methods involving the formation and subsequent reaction of an N-oxide intermediate.[6][7] The pyridine nitrogen is first oxidized to the N-oxide, which activates the C4 position for halogenation.

Experimental Protocol:

  • N-Oxidation: Prepare 1H-pyrrolo[2,3-b]pyridine-7-oxide from 7-azaindole using an oxidizing agent like hydrogen peroxide in an organic solvent.[7]

  • Bromination:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) in N,N-dimethylformamide (DMF), add tetramethylammonium bromide (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonic anhydride (Ms₂O, 2.0 eq) in portions, ensuring the temperature remains at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by diluting with water and adjust the pH to 7 using solid sodium hydroxide.

    • Induce precipitation by adding more water and cool the suspension to 5 °C for 1 hour.

    • Collect the precipitate by filtration, wash thoroughly with ice-cold water, and dry under vacuum over P₂O₅.

Step 2: N-Methylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The final step involves the deprotonation of the pyrrole nitrogen followed by quenching with an electrophilic methyl source. This is a standard procedure for the N-alkylation of indole and azaindole systems.[8][9]

Experimental Protocol:

  • Deprotonation:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.

  • Methylation:

    • Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the final product, this compound.

Data Summary

The following table summarizes the key parameters for the recommended two-step synthesis.

StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1 Bromination via N-Oxide1H-pyrrolo[2,3-b]pyridine-7-oxide, TMAB, Ms₂ODMF0 °C → RT5 h50-60%[6]
2 N-Methylation4-Bromo-1H-pyrrolo[2,3-b]pyridine, NaH, MeITHF0 °C → RT2-4 h85-95%

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a two-step sequence involving the initial preparation of the 4-bromo-7-azaindole intermediate, followed by N-methylation. This strategic choice circumvents the inherent C3-selectivity of electrophilic substitution on the 7-azaindole nucleus, a critical consideration for any researcher working with this important heterocyclic scaffold. The protocols outlined in this guide are robust and based on established chemical principles, providing a reliable pathway for accessing this valuable building block for drug discovery programs.

References

4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

< A Comprehensive Technical Guide to 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The document details its core physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, spectroscopic characterization, and applications in modern drug discovery. This guide is intended to serve as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the domain of kinase inhibitors and other targeted therapies. All protocols and data are presented with the causality of experimental choices in mind, ensuring scientific integrity and reproducibility.

Introduction

This compound, a derivative of 7-azaindole, is a compound of significant interest in the field of pharmaceutical sciences. The 7-azaindole scaffold is a privileged structure, known for its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets. The introduction of a bromine atom at the 4-position and a methyl group on the pyrrole nitrogen provides a versatile synthetic handle for further chemical modification through cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex molecular architectures. Its role as a "Protein Degrader Building Block" underscores its importance in the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras)[1]. This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in chemical synthesis and drug design. The molecular weight, in particular, is a critical parameter for reaction stoichiometry, analytical characterization, and high-throughput screening.

The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.062 g/mol [1]
CAS Number 1234616-25-1[1]
Appearance Solid (form may vary)N/A
Purity Typically ≥97%[1]
Storage Room temperature, in a tightly-closed container[1][2]

The molecular weight is a definitive characteristic derived from its atomic composition. It is essential for calculating molar equivalents in reaction setups and is the primary value observed in mass spectrometry analysis for compound verification.

Chemical Structure Diagram

The structural formula provides a visual representation of the atomic arrangement and connectivity, which dictates the molecule's chemical behavior and steric properties.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound and its parent scaffold, 7-azaindole, can be achieved through various synthetic routes. A common strategy involves the reductive cyclization of a suitably substituted nitropyridine precursor. The methylation of the pyrrole nitrogen is typically performed as a separate step.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, high-level workflow for the synthesis, emphasizing the key transformations.

Synthesis_Workflow Start Substituted Nitropyridine Precursor Step1 Reductive Cyclization (e.g., with Iron in Acetic Acid) Start->Step1 Intermediate 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole) Step1->Intermediate Step2 N-Methylation (e.g., with Methyl Iodide & Base) Intermediate->Step2 Purification Purification (Silica Gel Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: N-Methylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol describes the final methylation step, a crucial transformation for creating the title compound.

Causality: The choice of a strong base like sodium hydride (NaH) is critical for deprotonating the pyrrole nitrogen, which has a pKa of approximately 17. This deprotonation generates the corresponding anion, a potent nucleophile, which readily attacks the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction. Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the cation without interfering with the nucleophile. The reaction is run at 0°C initially to control the exothermic reaction of NaH with any trace moisture and the subsequent methylation.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry.

  • Activation: Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the sodium salt.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise molecular structure.

TechniqueExpected DataPurpose
Mass Spectrometry (MS) [M+H]⁺ ≈ 211.0/213.0 (Isotopic pattern for Bromine)Confirms the molecular weight and the presence of a bromine atom.
¹H NMR Signals corresponding to aromatic protons, a pyrrole proton, and the N-methyl group singlet.Confirms the structural arrangement of protons.
¹³C NMR Signals corresponding to the eight unique carbon atoms in the structure.Confirms the carbon skeleton of the molecule.

Note: Specific chemical shifts (ppm) in NMR spectra are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆)[3][4]. Researchers should consult spectral databases or perform their own analysis for precise peak assignments[5].

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom at the C4 position serves as a key point for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino groups.

  • FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a pathway often dysregulated in various cancers[6].

  • CSF1R Inhibitors: Derivatives of this scaffold have been investigated as inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a target in inflammatory diseases and oncology[7].

  • General Kinase Inhibition: The structure is broadly applicable for targeting the ATP-binding site of numerous kinases, making it a valuable starting point for inhibitor design programs[8].

The N-methyl group helps to improve cell permeability and can fill specific hydrophobic pockets within a target's active site, often enhancing binding affinity and modifying the compound's metabolic profile.

Safety and Handling

As with any brominated heterocyclic compound, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[9].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2]. Avoid contact with skin and eyes[10].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances[2].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains[9].

Hazard Statements (General for this class of compounds):

  • May be harmful if swallowed.

  • Causes skin and serious eye irritation/damage[2].

  • May cause respiratory irritation[2].

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material[9][11].

Conclusion

This compound is a high-value chemical intermediate with a precise molecular weight of 211.062 g/mol . Its strategic combination of a 7-azaindole core, a reactive bromine handle, and an N-methyl group makes it an exceptionally versatile tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the discovery and development of next-generation targeted therapeutics.

References

Spectroscopic Characterization of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1234616-25-1). This N-methylated derivative of a 7-azaindole core is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Understanding its structural and electronic properties through various spectroscopic techniques is paramount for its effective utilization in drug discovery pipelines. This document outlines the predicted spectroscopic data, provides detailed, field-proven experimental protocols for acquiring this data, and explains the scientific rationale behind the chosen methodologies. The aim is to equip researchers with a robust framework for the analysis of this and structurally related heterocyclic compounds.

Introduction to this compound

This compound belongs to the 7-azaindole class of heterocyclic compounds, which are bioisosteres of indoles and are prevalent scaffolds in medicinal chemistry. The introduction of a bromine atom at the 4-position provides a key handle for further functionalization via cross-coupling reactions, while the N-methylation of the pyrrole ring can significantly impact the compound's solubility, metabolic stability, and target engagement. Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this molecule, ensuring the reliability of subsequent biological and chemical studies.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR spectra. Predictions are based on the known effects of N-methylation on the electronic environment of the pyrrolo[2,3-b]pyridine core.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.35 - 7.45d~3.0
H-36.55 - 6.65d~3.0
H-58.15 - 8.25d~5.0
H-67.10 - 7.20d~5.0
N-CH₃3.80 - 3.90s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (ppm)
C-2128.0 - 129.0
C-3101.0 - 102.0
C-3a129.5 - 130.5
C-4115.0 - 116.0
C-5144.0 - 145.0
C-6118.0 - 119.0
C-7a148.0 - 149.0
N-CH₃32.0 - 33.0
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the primary expectation is the observation of the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed.

Table 3: Predicted Mass Spectrometry Data

Technique Predicted m/z Interpretation
Electrospray Ionization (ESI+)211.98, 213.98[M+H]⁺ isotopic pattern for Br
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic peaks for the aromatic C-H and C=C bonds, as well as the C-N stretching vibrations. A comparison can be made with the known spectrum of the unmethylated parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C and C=N Stretching1600 - 1450
C-N Stretching1350 - 1250
C-Br Stretch700 - 600

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to provide high-quality spectroscopic data for this compound and can be adapted for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for unambiguous peak assignment.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H spectrum.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans. A longer relaxation delay may be necessary for quaternary carbons.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent Acq Acquire 1H and 13C spectra on a >400 MHz NMR Prep->Acq Transfer to NMR tube Proc Fourier transform, phase correction, baseline correction, and calibration Acq->Proc Raw FID data MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare a ~1 mg/mL solution in methanol or acetonitrile Acq Infuse into HRMS (ESI+) and acquire spectrum Prep->Acq Direct infusion Analysis Identify [M+H]+ and Br isotopic pattern. Determine elemental formula. Acq->Analysis Mass spectrum

Stability of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Predicted Behavior and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted stability of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine under a variety of stress conditions relevant to pharmaceutical development. In the absence of direct empirical data for this specific molecule, this document synthesizes information from closely related structural analogs and fundamental chemical principles to forecast its behavior under thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress. We present a theoretical framework for its potential degradation pathways and provide detailed, field-proven protocols for conducting forced degradation studies to empirically validate these predictions. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design, analytical method development, and formulation strategies.

Introduction: The 7-Azaindole Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, an isostere of indole, allows it to act as a versatile building block in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology.[1] The subject of this guide, this compound, incorporates key substitutions that modulate its physicochemical properties. The N-methylation prevents hydrogen bonding and introduces a lipophilic character, while the bromine atom at the 4-position serves as a key handle for further synthetic transformations, such as cross-coupling reactions, and influences the electronic distribution of the heterocyclic core.

Understanding the intrinsic stability of this molecule is paramount for its successful application in drug development. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles. This guide provides a proactive assessment of its likely stability profile.

Predicted Stability Profile of this compound

The stability of this compound is governed by the interplay of its constituent parts: the electron-rich pyrrole ring, the electron-deficient pyridine ring, the N-methyl group, and the C4-bromo substituent.

Thermal Stability

Halogenated aromatic compounds and N-heterocycles generally exhibit high thermal stability.[2] The thermal decomposition of pyridine, for instance, occurs at very high temperatures and often proceeds through radical pathways.[3] It is predicted that this compound will be stable under typical storage and processing temperatures (up to 80°C). At elevated temperatures, decomposition, if it occurs, would likely involve cleavage of the C-Br bond or fragmentation of the heterocyclic rings.

Hydrolytic Stability: Acidic and Basic Conditions

The pyrrolo[2,3-b]pyridine core contains a lactam-like structure within the pyrrole ring, which can be susceptible to hydrolysis.

  • Acidic Conditions: The pyridine nitrogen (N7) is the most basic site and will be protonated under acidic conditions. This protonation will further withdraw electron density from the pyrrole ring, potentially making it more susceptible to nucleophilic attack by water. However, the overall aromatic system is relatively stable. Studies on related pyrrolo[3,4-c]pyridine derivatives have shown lability in acidic media.[4][5] We predict that under strong acidic conditions and elevated temperatures, slow hydrolysis leading to ring-opening of the pyrrole moiety is a plausible degradation pathway.

  • Basic Conditions: In alkaline media, direct nucleophilic attack of hydroxide ions on the carbonyl-like carbon (C2) of the pyrrole ring is a potential degradation route, analogous to the hydrolysis of lactams.[6][7] Studies on similar pyrrolopyridine systems have demonstrated extreme instability in alkaline environments, leading to cleavage of the imide bond.[8] The N-methyl group may offer some steric hindrance but is unlikely to prevent this reaction. This is predicted to be a primary degradation pathway.

Oxidative Stability

Electron-rich aromatic systems, such as the pyrrole ring, are susceptible to oxidation. The N-methyl group does not significantly alter this susceptibility. The primary site of oxidation is likely the electron-rich pyrrole ring, potentially leading to the formation of N-oxides or ring-opened products.[5] Studies on the oxidative degradation of N-methylpyrrolidone (NMP), a related five-membered lactam, show that oxidation can lead to ring-opening and a decrease in pH.[9][10][11][12]

Photostability

Aromatic bromine compounds are known to be photolabile. The C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to a debrominated species via a radical mechanism.[8][13] The energy from UV radiation can also excite the π-electron system of the heterocycle, potentially leading to complex rearrangements or polymerizations. It is highly probable that this compound will exhibit some degree of photodegradation, with debromination being a likely primary degradation pathway.

Proposed Forced Degradation Experimental Workflow

To empirically determine the stability of this compound, a forced degradation study should be conducted according to ICH guidelines (Q1A).[14] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) API->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT, 4h) API->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT, 24h) API->Oxidation Expose to Stress Thermal Thermal (80°C, 72h, Solid & Solution) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B, Solid & Solution) API->Photo Expose to Stress Neutralize Neutralization/ Dilution Acid->Neutralize Time Points Base->Neutralize Time Points Oxidation->Neutralize Time Points Thermal->Neutralize Time Points Photo->Neutralize Time Points HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS for Peak Purity & Degradant ID HPLC->LCMS Identify Peaks MassBalance Mass Balance Calculation LCMS->MassBalance Quantify

Caption: Experimental workflow for forced degradation studies.

Materials and Reagents
  • This compound (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Step-by-Step Protocols
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture, such as acetonitrile/water (1:1 v/v).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 8, 12, and 24 hours.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a vial at 80°C for 72 hours.

    • Solution State: Incubate the stock solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil as dark controls.

Predicted Degradation Pathways and Analytical Considerations

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is essential for these studies.[15][16][17]

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (or Diode Array Detector for peak purity)

Predicted Degradation Mechanisms

The following diagram illustrates the hypothesized primary degradation pathways.

G cluster_main cluster_degradation Parent Parent Compound Hydrolysis Pyrrole Ring-Opened (Acid/Base Hydrolysis) Parent->Hydrolysis H+ / OH- Debromination 1-methyl-1H-pyrrolo[2,3-b]pyridine (Photolysis) Parent->Debromination hv Oxidation N-Oxides / Ring-Opened (Oxidation) Parent->Oxidation [O]

Caption: Predicted primary degradation pathways.

  • Hydrolysis: Under basic conditions, nucleophilic attack by OH⁻ is expected at C2, leading to the cleavage of the amide bond in the pyrrole ring. This would result in the formation of a carboxylic acid derivative of the pyridine core. Acid-catalyzed hydrolysis would yield a similar product.

  • Photolysis: The primary photolytic degradation product is predicted to be the debrominated analog, 1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Oxidation: Oxidation is likely to occur on the electron-rich pyrrole ring, potentially forming hydroxylated species or ring-opened products. The pyridine nitrogen could also be oxidized to an N-oxide.

Characterization of Degradants

LC-MS/MS should be employed to identify and characterize the degradation products. High-resolution mass spectrometry will provide accurate mass measurements to help elucidate the elemental composition of the degradants.

Summary of Predicted Stability and Data Presentation

The following table summarizes the predicted stability of this compound. This table should be populated with empirical data upon completion of the forced degradation studies.

Stress ConditionPredicted StabilityLikely Primary Degradation PathwayPotential Degradation Products
Thermal (80°C) StableUnlikely to degrade significantlyNone expected
Acidic (0.1M HCl, 60°C) Moderately StableHydrolysis of the pyrrole ringRing-opened carboxylic acid
Basic (0.1M NaOH, RT) UnstableHydrolysis of the pyrrole ringRing-opened carboxylic acid
Oxidative (3% H₂O₂) Moderately StableOxidation of the pyrrole ringN-oxides, hydroxylated species
Photolytic (ICH Q1B) UnstableC-Br bond cleavage1-methyl-1H-pyrrolo[2,3-b]pyridine

Conclusion

While this compound is anticipated to be thermally stable, it is predicted to be susceptible to degradation under basic, photolytic, and to a lesser extent, acidic and oxidative conditions. The primary degradation pathways are likely to involve hydrolysis of the pyrrole ring and photolytic debromination. The experimental protocols and analytical methods outlined in this guide provide a robust framework for confirming this predicted stability profile, identifying degradation products, and developing a validated stability-indicating method. This foundational knowledge is critical for the successful development of drug candidates incorporating this important heterocyclic core.

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Enduring Legacy of 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have cemented its status as a "privileged scaffold" in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the ever-expanding therapeutic applications of 7-azaindole derivatives. We will delve into the causality behind experimental choices in its synthesis and explore its critical role in the development of targeted therapies, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable heterocyclic system.

Introduction: The Rise of a Versatile Heterocycle

The 1H-pyrrolo[2,3-b]pyridine is a bicyclic aromatic heterocycle consisting of a pyridine ring fused to a pyrrole ring. This seemingly simple modification of the indole scaffold, by replacing a carbon atom with a nitrogen atom at the 7-position, profoundly influences its physicochemical properties. The introduction of the nitrogen atom modulates the electron distribution, enhances hydrogen bonding capabilities, and can improve metabolic stability and solubility compared to its indole counterpart.[1] These subtle yet significant alterations have made 7-azaindole a highly sought-after building block in the design of novel therapeutic agents.[2]

Initially explored in the mid-20th century, the full potential of the 7-azaindole core was not realized until the advent of modern synthetic methods and a deeper understanding of its role in molecular recognition. Today, it is a key component in several FDA-approved drugs and numerous clinical candidates, a testament to its versatility and efficacy.[3]

A Journey Through Time: The Evolving Landscape of 7-Azaindole Synthesis

The synthetic journey towards efficient and versatile access to the 7-azaindole core is a fascinating narrative of chemical innovation. Early methods were often harsh and limited in scope, but the relentless pursuit of milder and more general protocols has led to a rich and diverse synthetic toolbox.

Early Explorations: The Pioneers of 7-Azaindole Synthesis

The foundational work on the synthesis of substituted 7-azaindoles was laid in the mid-20th century. One of the earliest and most notable contributions was by Robison and Robison in 1959, who developed methods for the preparation of 5- and 6-substituted 7-azaindoles.[4] These early syntheses, while groundbreaking for their time, often required multi-step sequences and harsh reaction conditions.

The Chichibabin Reaction: A Classic Approach

The Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, was adapted for the synthesis of the 7-azaindole skeleton.[5] This reaction typically involves the nucleophilic addition of an amide, such as sodium amide, to a pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[5] While historically significant, the Chichibabin reaction often suffers from low yields and a limited substrate scope.[6][7]

A modern variation of this approach involves the lithium diisopropylamide (LDA)-mediated condensation of a 3-picoline derivative with a nitrile.[6][7]

Experimental Protocol: Chichibabin-type Synthesis of 2-Phenyl-7-azaindole [6]

  • Preparation of LDA: A solution of n-butyllithium in hexanes is added to a solution of diisopropylamine in dry THF at -40 °C under an inert atmosphere.

  • Reaction with Picoline: 2-Fluoro-3-picoline is added to the freshly prepared LDA solution at -40 °C and stirred for 1 hour.

  • Addition of Nitrile: Benzonitrile is then added to the reaction mixture, and stirring is continued for an additional 2 hours at -40 °C.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the desired 2-phenyl-7-azaindole.

The Dawn of a New Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex molecules, and the 7-azaindole field was no exception. These methods offer a milder, more efficient, and highly versatile approach to constructing and functionalizing the 7-azaindole core.[8]

Key palladium-catalyzed reactions employed in 7-azaindole synthesis include:

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a powerful tool for introducing substituents at various positions of the 7-azaindole nucleus.[9]

  • Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. It has been utilized in intramolecular cyclization strategies to form the pyrrole ring of the 7-azaindole system.[10]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and is instrumental in the synthesis of Venetoclax, a key BCL-2 inhibitor.[11][12]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles [9]

  • Sonogashira Coupling: A mixture of 2-amino-3-iodopyridine, a terminal alkyne, a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF) is stirred at room temperature or heated until the reaction is complete.

  • Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate is then treated with a base (e.g., potassium tert-butoxide) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a solvent like toluene at elevated temperatures to induce cyclization and afford the 2-substituted 7-azaindole.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Modern Innovations: C-H Activation and Domino Reactions

Contemporary synthetic efforts are focused on increasing efficiency and atom economy. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the 7-azaindole core without the need for pre-functionalized starting materials.[13][14][15] Rhodium(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes provides a highly regioselective and functional group tolerant route to various 7-azaindoles.[13][14]

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to the 7-azaindole scaffold.[1][16][17] For instance, a one-pot method for the selective synthesis of 7-azaindoles can be achieved through the reaction of 2-fluoro-3-methylpyridine with arylaldehydes, where the chemoselectivity is controlled by the choice of the alkali-metal amide base.[1][16][17]

G cluster_classical Classical Methods cluster_modern Modern Methods Robison Robison & Robison (1959) Chichibabin Chichibabin Reaction Robison->Chichibabin Evolution Pd_Coupling Palladium-Catalyzed Cross-Coupling Chichibabin->Pd_Coupling Increased Versatility CH_Activation C-H Activation Pd_Coupling->CH_Activation Improved Efficiency Domino Domino Reactions CH_Activation->Domino Atom Economy

Figure 1: Evolution of Synthetic Methodologies for 1H-pyrrolo[2,3-b]pyridine.

The Privileged Scaffold in Action: Therapeutic Applications of 7-Azaindole Derivatives

The true significance of the 1H-pyrrolo[2,3-b]pyridine core lies in its remarkable utility in medicinal chemistry. Its ability to mimic the indole nucleus while offering distinct advantages has led to its incorporation into a wide array of biologically active molecules.[2]

A Kinase Inhibitor Powerhouse

The 7-azaindole scaffold is particularly prominent in the field of kinase inhibitors.[18] The pyridine nitrogen and the pyrrole N-H group can form crucial bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[19]

Vemurafenib (Zelboraf®): A Paradigm of Targeted Therapy

The discovery of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, represents a landmark achievement in personalized medicine for the treatment of metastatic melanoma.[20][21][22][23] The development of Vemurafenib originated from a fragment-based screening approach that identified the 7-azaindole scaffold as a promising starting point.[20] Structure-guided optimization led to a highly selective inhibitor that preferentially targets the constitutively active mutant form of the BRAF kinase.[21]

G cluster_pathway MAPK Signaling Pathway RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Figure 2: Mechanism of Action of Vemurafenib in the MAPK Signaling Pathway.

Beyond Kinases: A Diverse Pharmacological Profile

The therapeutic potential of 7-azaindole derivatives extends far beyond kinase inhibition. This versatile scaffold has been explored for a multitude of other biological targets.[2][24][25]

Venetoclax (Venclexta®): A Groundbreaking BCL-2 Inhibitor

Venetoclax is a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor approved for the treatment of certain types of leukemia and lymphoma.[12][26] The 7-azaindole moiety in Venetoclax plays a crucial role in its high-affinity binding to the hydrophobic groove of the BCL-2 protein, thereby restoring the normal process of apoptosis in cancer cells.[12] The synthesis of the key 5-hydroxy-7-azaindole intermediate is a critical step in the manufacturing of Venetoclax.[27][28]

A Summary of Biological Activities

The following table summarizes the diverse biological activities of various 7-azaindole derivatives, highlighting the versatility of this privileged scaffold.

Compound ClassTarget(s)Therapeutic AreaKey Insights
Vemurafenib Analogs BRAF V600EOncology (Melanoma)Selective inhibition of mutant kinase.[20][21]
Venetoclax Analogs BCL-2Oncology (Leukemia, Lymphoma)Restoration of apoptosis.[12][26]
ROCK Inhibitors Rho Kinase (ROCK)Hypertension, GlaucomaPotent and selective inhibition.[29][30][31]
CDK Inhibitors Cyclin-Dependent Kinases (CDKs)OncologyCell cycle regulation.[19]
Cytokinin Analogs Not specifiedOncology (Leukemia)Cytotoxic activity.[32]
Analgesic/Hypotensive Agents Not specifiedPain, HypertensionModest biological activity.[25]

Future Perspectives and Conclusion

The journey of 1H-pyrrolo[2,3-b]pyridine from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of synthetic innovation and a deep understanding of molecular interactions. The continuous development of novel and efficient synthetic methodologies, particularly in the realm of C-H activation and domino reactions, will undoubtedly expand the accessible chemical space of 7-azaindole derivatives.

As our understanding of complex biological pathways continues to grow, the 7-azaindole scaffold is poised to play an even more significant role in the development of next-generation targeted therapies. Its proven track record in modulating challenging drug targets, such as kinases and protein-protein interactions, ensures its enduring legacy in the field of medicinal chemistry. The principles and methodologies outlined in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

The Therapeutic Potential of Substituted Pyrrolo[2,3-b]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. This guide provides an in-depth technical overview of the diverse biological activities of substituted pyrrolo[2,3-b]pyridines, focusing on their therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the mechanistic insights, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules.

I. Anticancer Activity: A Multi-Targeted Approach

Substituted pyrrolo[2,3-b]pyridines have emerged as a versatile class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth and survival.

A. Kinase Inhibition: A Dominant Mechanism

The structural similarity of the pyrrolo[2,3-b]pyridine core to the adenine base of ATP facilitates its binding to the ATP-binding pocket of numerous kinases, leading to their inhibition.

Mutations in the B-RAF gene, particularly the V600E mutation, are prevalent in various cancers. Several pyrrolo[2,3-b]pyridine-based inhibitors have been developed to target this oncogenic kinase.[1] For instance, compounds 34e and 35 have demonstrated potent inhibitory effects on V600E B-RAF with IC50 values of 0.085 µM and 0.080 µM, respectively.[1] Compound 35 also exhibited significant cytotoxic activity against a panel of sixty human cancer cell lines.[1]

Abnormal activation of the FGFR signaling pathway is implicated in various tumors.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3.[2][3] Notably, compound 4h displayed impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[2][3] This compound was shown to inhibit breast cancer cell proliferation, induce apoptosis, and impede cell migration and invasion.[2][3]

Signaling Pathway: FGFR Inhibition

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by substituted pyrrolo[2,3-b]pyridines.

The therapeutic utility of this scaffold extends to other kinases implicated in cancer:

  • Traf2 and Nck-interacting kinase (TNIK): Several 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors, with some exhibiting IC50 values lower than 1 nM.[4] These inhibitors have shown potential in treating colorectal cancer.

  • Cyclin-dependent kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, demonstrating significant anti-tumor growth in colorectal cancer xenografts.[5]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as MELK inhibitors.[6] Compound 16h showed potent enzyme inhibition (IC50 = 32 nM) and excellent anti-proliferative effects against various cancer cell lines.[6]

B. Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, some pyrrolo[2,3-b]pyridine analogues exhibit antiproliferative activity through other mechanisms, such as DNA intercalation.[7] Compound 5d , for example, was found to efficiently intercalate into calf thymus DNA, which could block DNA replication and contribute to its anticancer effects.[7]

Experimental Protocols for Anticancer Evaluation

Workflow: In Vitro Anticancer Drug Screening

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Substituted Pyrrolo[2,3-b]pyridines Cell_Culture Cancer Cell Line Culture (e.g., A549, HeLa, MDA-MB-231) Synthesis->Cell_Culture Kinase_Assay In Vitro Kinase Assay (Biochemical Assay) Synthesis->Kinase_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis Migration Cell Migration/Invasion Assay (e.g., Transwell Assay) IC50->Migration Western_Blot Western Blot Analysis (Protein Expression) Apoptosis->Western_Blot Docking Molecular Docking Studies Kinase_Assay->Docking

Caption: A generalized workflow for the in vitro evaluation of anticancer pyrrolo[2,3-b]pyridines.

Table 1: Anticancer Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIC50Cancer Cell Line(s)Reference
35 V600E B-RAF0.080 µMVarious[1]
4h FGFR17 nM4T1 (Breast)[2][3]
22 CDK848.6 nMColorectal Cancer[5]
16h MELK32 nMA549, MDA-MB-231, MCF-7[6]

II. Neurodegenerative Diseases: Targeting Key Pathological Drivers

The pyrrolo[2,3-b]pyridine scaffold has shown promise in the development of therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD).

A. Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of AD.[8][9][10] Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors.[8][9][10] For instance, compound S01 exhibited an exceptionally low IC50 of 0.35 nM against GSK-3β.[8][9] In cellular assays, S01 increased the phosphorylation of GSK-3β at Ser9 (an inhibitory mark) and decreased the levels of hyperphosphorylated tau.[8][9] Furthermore, it promoted neurite outgrowth in neuronal cells and ameliorated dyskinesia in a zebrafish model of AD.[8][9][10]

B. Imaging Agents for Neurofibrillary Tangles

Derivatives of the isomeric pyrrolo[2,3-c]pyridine have been developed as positron emission tomography (PET) imaging agents for detecting tau aggregates in the brain, which could aid in the diagnosis of AD.[11]

III. Antiviral and Antimicrobial Activities

The therapeutic reach of pyrrolo[2,3-b]pyridines extends to the treatment of infectious diseases.

A. Antiviral Properties

Inhibition of AP-2-associated protein kinase 1 (AAK1) has been identified as a promising strategy for developing broad-spectrum antiviral agents.[12] A series of 3-heteroaryl-pyrrolo[2,3-b]pyridines have been synthesized as potent AAK1 inhibitors with IC50 values in the low nanomolar range, demonstrating antiviral activity against dengue virus and Venezuelan equine encephalitis virus.[12] Additionally, other pyrrolopyrimidine derivatives have shown activity against influenza virus, rotavirus, and coxsackievirus B4.[13][14]

B. Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their antibacterial and antifungal properties.[15][16] For example, certain pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives have shown potent to moderate activity against Candida sp., Aspergillus niger, Escherichia coli, and Staphylococcus aureus.[16]

IV. Other Notable Biological Activities

A. Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent inhibitors of PDE4B, an enzyme implicated in inflammatory processes.[17] Compound 11h was identified as a PDE4B-preferring inhibitor and demonstrated the ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages.[17]

V. Synthesis and Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

A. General Synthesis Strategies

The synthesis of the pyrrolo[2,3-b]pyridine scaffold can be achieved through various methods. A common approach involves the cyclocondensation of substituted 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds.[18][19]

Synthetic Scheme: A General Approach

synthesis_scheme Start_Mat 2-Amino-1H-pyrrole-3-carbonitrile Derivative Conditions Acetic Acid, cat. HCl, Reflux Start_Mat->Conditions Reagent Active Methylene Compound Reagent->Conditions Product Substituted Pyrrolo[2,3-b]pyridine Conditions->Product

Caption: A simplified representation of a common synthetic route to pyrrolo[2,3-b]pyridines.

B. Key SAR Insights
  • Kinase Inhibitors: For FGFR inhibitors, the introduction of a hydrogen bond acceptor at the 5-position of the pyrrolo[2,3-b]pyridine ring can enhance activity by forming a hydrogen bond with Gly485 in the kinase domain.[3] The nature of the substituent at the 3-position is also critical for occupying the hydrophobic pocket of the kinase.[3]

  • PDE4B Inhibitors: SAR studies on PDE4B inhibitors have highlighted the importance of the ring size and hydrophobicity of the amide substituent for both potency and selectivity over other PDE isoforms.[17]

Conclusion and Future Perspectives

Substituted pyrrolo[2,3-b]pyridines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate the function of key enzymes such as kinases, phosphodiesterases, and others makes them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Future research in this area will likely focus on the design of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Substituted 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structure, a bioisostere of indole, allows for interactions with a wide range of biological targets, particularly kinases. The strategic functionalization at the C4 position of the 7-azaindole core is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at this key position.[1][2][3]

This document provides a comprehensive guide to the Suzuki coupling of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a critical intermediate for the synthesis of various biologically active compounds. We will delve into a detailed experimental protocol, the underlying mechanistic principles, and key considerations for optimizing this transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₃⁻ (Activated Boronic Ester) Boronate->Transmetalation Base Base (e.g., K₂CO₃) BoronicEster R²-B(OR)₂ (Boronic Ester) Base->BoronicEster Activation BoronicEster->Boronate RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step.[5] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[6][7]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires the activation of the organoboron compound by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
ReagentGradeSupplierComments
This compound≥97%Commercially AvailableStarting material (1.0 equiv)
Arylboronic Acid≥95%Commercially AvailableCoupling partner (1.2–1.5 equiv)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableCatalyst (2–5 mol%)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase (2.0–3.0 equiv)
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableSolvent
WaterDegassed, HPLC gradeN/ACo-solvent
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
BrineSaturated aq. solutionN/AFor washing
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Celite®N/ACommercially AvailableFor filtration
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio). The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction Conditions: Heat the reaction mixture to 80–100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be monitored.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Rationale for Experimental Choices

Catalyst and Ligand Selection

While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a versatile and commonly used catalyst for Suzuki couplings, other palladium sources and ligands can offer advantages, particularly for challenging substrates.[11][12][13]

  • Ligands: The choice of phosphine ligand is critical for catalyst stability and reactivity.[14] For heteroaromatic substrates like 7-azaindoles, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be highly effective, especially for less reactive aryl chlorides.[15][16] The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially leading to catalyst deactivation; specialized ligands can mitigate this effect.[17]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling:

  • Activation of the Boronic Acid: The primary function of the base is to facilitate transmetalation by forming a more reactive boronate species.[15]

  • Solubility and Reactivity: The choice of base can influence the solubility of the reactants and the overall reaction rate. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6][7] For substrates with base-labile functional groups, milder bases like potassium fluoride (KF) can be employed.[9][18]

Solvent System Optimization

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate.

  • Aqueous-Organic Mixtures: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene, or DMF) and water is commonly used.[6][8] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8][19][20]

  • Anhydrous Conditions: In some cases, anhydrous conditions can be beneficial, particularly when dealing with water-sensitive functional groups.[21]

Troubleshooting Common Issues in Suzuki Couplings

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor solubility of reactants- Insufficiently active base- Use a fresh batch of catalyst and ensure proper inert atmosphere.- Screen different solvent systems (e.g., DMF, toluene).[22]- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃).
Dehalogenation of Starting Material - Presence of water or other protic sources- Catalyst-mediated side reaction- Use anhydrous solvents and reagents.- Optimize the catalyst and ligand system.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Thoroughly degas all solvents and maintain a strict inert atmosphere.[8]- Consider using a Pd(0) source directly.
Decomposition of Boronic Acid - Instability of the boronic acid under reaction conditions- Use a more stable boronate ester (e.g., pinacol ester).- Add the boronic acid portion-wise.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of a diverse array of 4-substituted 7-azaindoles. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement and optimize this critical transformation in their synthetic endeavors.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-Substituted-1-Methyl-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for indole to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[1] Functionalization at the C4-position is a key strategy for tuning the pharmacological profile of these molecules.[2][3] This guide provides an in-depth analysis and detailed, field-proven protocols for the synthesis of diverse 4-substituted-1-methyl-7-azaindoles utilizing state-of-the-art palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, explain the rationale behind reagent selection, and offer robust, step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling researchers to confidently access a wide array of target molecules.

Foundational Strategy: The Precursor

The gateway to C4-functionalization is the synthesis of a reactive precursor, typically 4-bromo-1-methyl-7-azaindole. This is achieved in a reliable two-step sequence starting from commercially available 7-azaindole.

  • Regioselective Bromination (C4): The electron-deficient nature of the pyridine ring and the electron-rich pyrrole ring in 7-azaindole direct electrophilic substitution. However, direct bromination can be challenging. A common literature procedure involves N-protection followed by directed lithiation and bromination, or direct bromination under specific conditions. For this protocol, we will adapt a known procedure for preparing the 4-bromo derivative.[2]

  • N-Methylation (N1): Subsequent methylation of the pyrrole nitrogen is a standard procedure accomplished using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base. The N-methylation step often improves the substrate's solubility and performance in subsequent cross-coupling reactions.[4]

G cluster_0 Precursor Synthesis Workflow A 7-Azaindole B 4-Bromo-7-azaindole A->B  1. Bromination (e.g., NBS)   C 4-Bromo-1-methyl-7-azaindole (Key Precursor) B->C  2. N-Methylation (e.g., MeI, NaH)  

Caption: General workflow for the synthesis of the key precursor.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds.[5][6] It couples the 4-bromo-1-methyl-7-azaindole with a boronic acid or ester, offering a robust route to 4-aryl, 4-heteroaryl, and 4-alkyl derivatives. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[7]

Mechanistic Rationale

The catalytic cycle proceeds through three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-R oa_complex->tm_complex Transmetalation (R-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination ArR Ar-R Out tm_complex->ArR ArX Ar-X In ArX->oa_complex RBOR R-B(OR)₂ In RBOR->tm_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Key Experimental Considerations
  • Catalyst System: The choice of ligand is crucial. For heteroaryl halides like 7-azaindoles, electron-rich, bulky phosphine ligands such as SPhos or XPhos are often superior. They promote the oxidative addition step and stabilize the catalytic species.[8] Palladium precatalysts, which generate the active Pd(0) species in situ, are highly effective.[7]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice can influence reaction rate and yield.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is essential for dissolving the base and facilitating the formation of the boronate complex.

Protocol: Synthesis of 1-Methyl-4-phenyl-7-azaindole

Materials:

  • 4-Bromo-1-methyl-7-azaindole (1.0 mmol, 211 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.025 mmol, 23 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol, 41 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 4-bromo-1-methyl-7-azaindole, phenylboronic acid, and K₂CO₃.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add the 1,4-dioxane. Stir for 5 minutes until a homogeneous solution forms.

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add the water (2 mL) to the reaction mixture.

  • Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Data Summary: Suzuki Coupling Scope
EntryBoronic Acid/EsterCatalyst SystemBaseYield (%)Reference
1Phenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃88[8]
24-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄93[8]
33-Furanylboronic acidPd(PPh₃)₄Na₂CO₃75-85
4Pyridine-3-boronic acidP1 PrecatalystK₃PO₄91[7]
5Methylboronic acidPd(OAc)₂ / SPhosK₃PO₄65[6]

C-N Bond Formation: The Buchwald-Hartwig Amination

For installing amines, amides, and other nitrogen-containing moieties at the C4-position, the Buchwald-Hartwig amination is the premier method.[9] This reaction has revolutionized medicinal chemistry by providing a mild and general route to aryl amines, which were previously difficult to synthesize.[2][10]

Mechanistic Rationale

The cycle is similar to the Suzuki coupling but involves the coupling of an amine instead of an organoboron species. Key steps include oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong base, and reductive elimination to form the C-N bond.

G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L₂-NR₂ oa_complex->amido_complex Amine Coordination & Deprotonation (R₂NH + Base) amido_complex->pd0 Reductive Elimination ArNR2 Ar-NR₂ Out amido_complex->ArNR2 ArX Ar-X In ArX->oa_complex R2NH R₂NH In R2NH->amido_complex

Caption: Simplified Buchwald-Hartwig amination cycle.

Key Experimental Considerations
  • Catalyst System: The ligand choice is paramount. Sterically hindered, electron-rich biaryl phosphine ligands like Xantphos, XPhos, or RuPhos are essential.[2][11] They accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice for coupling with amines. For more sensitive substrates or amide couplings, weaker bases like Cs₂CO₃ or K₂CO₃ are used.[2][12] The base deprotonates the amine to form the active nucleophile.

  • Substrate Protection: While methods exist for unprotected 7-azaindoles, the N1-methyl group in our precursor prevents competitive N-arylation at the pyrrole nitrogen, simplifying the reaction outcome.[13][14]

Protocol: Synthesis of 1-Methyl-4-(morpholino)-7-azaindole

Materials:

  • 4-Bromo-1-methyl-7-azaindole (1.0 mmol, 211 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.05 mmol, 11 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 mmol, 58 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 489 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Add 4-bromo-1-methyl-7-azaindole, Cs₂CO₃, Pd(OAc)₂, and Xantphos to a flame-dried Schlenk tube.

  • Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane via syringe, followed by the morpholine.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 4-aminated 7-azaindole derivative.[15]

Data Summary: Buchwald-Hartwig Scope
EntryAmine/AmideCatalyst SystemBaseYield (%)Reference
1BenzamidePd(OAc)₂ / XantphosCs₂CO₃85[2][12]
2PiperidinePd₂(dba)₃ / XPhosNaOt-Bu92[11]
3AnilineP1 PrecatalystLiHMDS88[13]
4D-Alanine methyl esterPd₂(dba)₃ / XantphosCs₂CO₃72[3]
5BenzylamineRuPhos Pd G2NaOt-Bu85-95[11]

C-C Alkyne Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to install alkyne functionalities, which are valuable handles for further chemical modification (e.g., click chemistry, reductions, or cyclizations). The reaction couples a terminal alkyne with the aryl halide.[16][17]

Mechanistic Rationale & Key Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes a cycle similar to that of Suzuki and Heck, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is classic.[4][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Copper-Free Variants: Concerns about reproducibility and homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols, which typically require higher catalyst loadings or specific ligands.

Protocol: Synthesis of 1-Methyl-4-(phenylethynyl)-7-azaindole

Materials:

  • 4-Bromo-1-methyl-7-azaindole (1.0 mmol, 211 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 mmol, 21 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a Schlenk tube, add 4-bromo-1-methyl-7-azaindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify by column chromatography to afford the product.

Concluding Remarks

Palladium-catalyzed cross-coupling reactions provide a powerful and modular platform for the synthesis of 4-substituted-1-methyl-7-azaindoles. By selecting the appropriate coupling partners and optimizing the catalyst system, researchers can efficiently generate extensive libraries of analogues for drug discovery and development. The protocols outlined in this guide are robust, well-precedented, and serve as a strong foundation for further exploration in this vital area of medicinal chemistry.

References

Application Note: A Guide to the Synthesis of Potent FGFR Inhibitors from a 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway through gene amplification, mutations, or fusions is a known driver in various human cancers, making FGFRs attractive targets for therapeutic intervention.[2][3] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket. This application note provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of novel FGFR inhibitors, starting from the versatile building block, 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine. We detail robust and adaptable protocols for palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig amination—to generate libraries of potent FGFR inhibitors.

The FGFR Signaling Pathway: A Key Oncogenic Driver

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), induce receptor dimerization and trans-autophosphorylation of intracellular tyrosine residues.[1][4] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[5][6][7][8] Dysregulation of this axis can lead to uncontrolled cell proliferation and angiogenesis, hallmarks of cancer.[4] Small molecule inhibitors that target the ATP-binding site of FGFRs can effectively block these downstream signals, thereby inhibiting tumor growth.[9][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Inactive) FGF->FGFR Binding HSPG HSPG (Cofactor) HSPG->FGFR FGFR_dimer FGFR Dimer (Active) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PLCg PLCγ FGFR_dimer->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GENES Gene Expression (Proliferation, Survival) ERK->GENES AKT AKT PI3K->AKT AKT->GENES PLCg->GENES Ca²⁺ Signaling Inhibitor FGFR Inhibitor (e.g., from 7-azaindole) Inhibitor->FGFR_dimer Blocks ATP Binding

Caption: The FGFR Signaling Cascade and Point of Inhibition.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The core of our synthetic approach is the functionalization of the C4 position of the this compound scaffold. This position is solvent-exposed in the FGFR binding pocket, making it an ideal vector for introducing diverse chemical moieties to optimize potency and selectivity. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose due to their broad functional group tolerance and high efficiency.

We present two primary, robust protocols:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, connecting aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing various amine-containing fragments.

Synthetic_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling start 4-Bromo-1-methyl- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald product Library of C4-Substituted FGFR Inhibitor Candidates suzuki->product buchwald->product reagent_suzuki Aryl/Heteroaryl Boronic Acid/Ester reagent_suzuki->suzuki reagent_buchwald Primary/Secondary Amine reagent_buchwald->buchwald purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization evaluation Biological Evaluation (Kinase & Cell Assays) characterization->evaluation Kinase_Assay_Workflow start Prepare Reagents (FGFR Kinase, Substrate, ATP) add_inhibitor Add Test Compound (Serial Dilution) start->add_inhibitor incubate Incubate (Kinase Reaction) add_inhibitor->incubate add_antibody Add HRP-conjugated Anti-Phosphotyrosine Ab incubate->add_antibody detect Add Substrate & Measure Signal add_antibody->detect analyze Calculate IC₅₀ detect->analyze

References

Introduction: The Strategic Importance of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

This compound, a derivative of 7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and purine, making it a privileged structure for interacting with a wide range of biological targets.[1] Its derivatives are integral to the development of therapeutics, particularly kinase inhibitors for oncology.[2][3][4] The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for further elaboration via cross-coupling reactions, while the N-methylation of the pyrrole ring modulates the compound's physicochemical properties and biological activity.

This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, chemists, and process development professionals. The protocol is designed with scalability, safety, and robustness in mind, explaining the causal logic behind key procedural steps to ensure reliable and reproducible outcomes.

Overall Synthetic Strategy

The synthesis is executed in a two-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A direct electrophilic bromination of 7-azaindole is known to predominantly yield the 3-bromo isomer.[5] To achieve the desired C4-regioselectivity, a strategy involving N-oxidation of the pyridine ring is employed. This alters the electronic properties of the scaffold, directing the subsequent bromination to the 4-position. The final step involves the selective N-methylation of the pyrrole nitrogen.

DOT Diagram: Overall Synthetic Workflow

G A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B Step 1: N-Oxidation & Regioselective Bromination A->B H2O2 / Acetic Acid (or m-CPBA) C 4-Bromo-1H-pyrrolo[2,3-b]pyridine (Intermediate) B->C POBr3 or Ms2O / TMAB D Step 2: N-Methylation C->D NaH / CH3I E This compound (Final Product) D->E F Purification & Analysis E->F

Caption: A two-step synthetic route to the target compound.

Part 1: Large-Scale Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This initial stage focuses on the regioselective bromination of the 7-azaindole core. The protocol described is adapted from established literature procedures involving an N-oxide intermediate.[6]

Principle and Rationale

The pyridine nitrogen of 7-azaindole is first oxidized to form the N-oxide. This transformation deactivates the pyridine ring towards electrophilic attack and electronically favors substitution at the C4 position. The subsequent reaction with a brominating agent, facilitated by reagents like methanesulfonic anhydride (Ms₂O), introduces the bromine atom at the target position. This method circumvents the inherent reactivity of the C3 position, providing a reliable route to the 4-bromo intermediate.

Detailed Experimental Protocol

Step 1A: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine

  • Reactor Setup: Charge a suitable glass-lined reactor with 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and glacial acetic acid (5-10 vol). Begin agitation and ensure the solid is fully dissolved.

  • Reagent Addition: Slowly add hydrogen peroxide (35% aq. solution, 1.5-2.0 eq) to the solution via a dropping funnel. Maintain the internal temperature below 40°C using a cooling bath. Causality: The reaction is exothermic; slow addition is critical to prevent thermal runaway.

  • Reaction: Heat the mixture to 70-80°C and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. The resulting residue containing 1H-pyrrolo[2,3-b]pyridine-7-oxide is used directly in the next step.

Step 1B: Bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide

  • Reactor Setup: To the reactor containing the crude N-oxide, add N,N-Dimethylformamide (DMF, 5-10 vol) and tetramethylammonium bromide (TMAB, 1.2 eq). Cool the mixture to 0°C with an ice-salt bath.

  • Reagent Addition: Add methanesulfonic anhydride (Ms₂O, 2.0 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Causality: Portion-wise addition at low temperature controls the exotherm and prevents side reactions.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-5 hours.

  • Quenching: Cool the reactor back to 0-5°C. Slowly and carefully quench the reaction by adding water (10-15 vol), monitoring for any temperature increase.

  • Precipitation & Isolation: Adjust the pH of the aqueous solution to ~7 using a saturated solution of sodium bicarbonate or solid sodium hydroxide. An off-white to pale yellow precipitate will form. Stir the resulting slurry at 5°C for 1-2 hours to maximize precipitation.

  • Filtration and Drying: Collect the solid product by filtration. Wash the filter cake with cold water (2 x 5 vol) and then dry it under vacuum at 50°C to a constant weight. This yields 4-Bromo-1H-pyrrolo[2,3-b]pyridine.[6]

Safety Considerations for Bromination

Bromination reactions require stringent safety protocols due to the hazardous nature of the reagents.[7]

  • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a contained reactor system. A dedicated scrubber system containing a neutralizing agent like sodium thiosulfate should be available.[7][8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), and chemical splash goggles with a face shield.[8][9]

  • Incompatible Materials: Bromine and related reagents are strong oxidizers and are incompatible with reducing agents, powdered metals (especially aluminum), and many organic materials.[7][8] Ensure all equipment is made of compatible materials like borosilicate glass or PVDF.[7]

  • Spill Management: Keep a neutralizing agent (e.g., 1M sodium thiosulfate solution) readily available to manage spills.[9]

Part 2: Large-Scale Synthesis of this compound

This final step involves the methylation of the pyrrole nitrogen of the intermediate synthesized in Part 1.

Principle and Rationale

The N-H proton of the pyrrole ring in 4-Bromo-1H-pyrrolo[2,3-b]pyridine is acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium salt. This resulting anion is a potent nucleophile that readily reacts with an electrophilic methyl source, like methyl iodide (CH₃I), via an Sₙ2 reaction to form the N-methylated product. The use of an aprotic polar solvent like THF or DMF is crucial for solvating the ions and facilitating the reaction.

Detailed Experimental Protocol
  • Reactor Setup: Under an inert nitrogen atmosphere, charge a dry, clean reactor with sodium hydride (60% dispersion in mineral oil, 1.2 eq). Add anhydrous Tetrahydrofuran (THF, 10-15 vol).

  • Substrate Addition: Cool the suspension to 0°C. Add a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (5 vol) dropwise, maintaining the temperature below 10°C. Causality: Hydrogen gas is evolved during the deprotonation, and the reaction is exothermic. Slow addition is essential for safety and control.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete, or until hydrogen evolution ceases.

  • Methylation: Cool the mixture back to 0°C. Add methyl iodide (1.1 eq) dropwise.

  • Reaction: Let the reaction warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Quenching: Once complete, cool the reactor to 0°C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Process Data Summary & Analytical Workflow

Quantitative Data Summary
ParameterStep 1: BrominationStep 2: Methylation
Starting Material 1H-pyrrolo[2,3-b]pyridine4-Bromo-1H-pyrrolo[2,3-b]pyridine
Key Reagents H₂O₂, Ms₂O, TMABNaH, CH₃I
Solvent Acetic Acid, DMFTHF
Temperature 0°C to 80°C0°C to Room Temp.
Typical Yield 50-65%85-95%
Expected Purity >95% (after isolation)>98% (after purification)
Molecular Formula C₇H₅BrN₂C₈H₇BrN₂[10]
Molecular Weight 197.03 g/mol [11]211.06 g/mol [10]
Analytical Quality Control

A robust analytical workflow is essential to ensure the identity and purity of the intermediate and final product.

DOT Diagram: Analytical Workflow

G cluster_0 In-Process Control (IPC) cluster_1 Final Product Release A Reaction Mixture B TLC / HPLC A->B Monitoring Completion C Isolated Product D HPLC C->D Purity Assay E ¹H & ¹³C NMR C->E Structure Confirmation F LC-MS C->F Mass Verification G Final Report (CoA) D->G E->G F->G

Caption: Quality control checkpoints for the synthesis.

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is the primary method for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate and the final product, ensuring the correct regiochemistry of bromination and methylation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[6][12]

References

The Strategic Application of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its structure, a bioisostere of indole, allows it to mimic the natural purine bases, making it an exceptional starting point for designing molecules that interact with a wide array of biological targets, particularly protein kinases.[1][2] The introduction of a bromine atom at the 4-position and a methyl group on the pyrrole nitrogen endows the molecule, 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine , with enhanced reactivity and specific steric and electronic properties. This functionalization makes it a highly versatile and sought-after building block for the synthesis of complex therapeutic agents.[3][4] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino substituents.[5][6] This guide provides an in-depth exploration of the application of this key intermediate in the synthesis of potent kinase inhibitors, complete with detailed protocols and mechanistic insights.

Application I: Synthesis of PERK Inhibitors for Neurodegenerative Diseases and Cancer

One of the most significant applications of the 7-azaindole core is in the development of inhibitors for Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a crucial component of the Unfolded Protein Response (UPR), a cellular stress response implicated in various diseases, including cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][8] The potent and selective PERK inhibitor, GSK2606414, features a 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core, a structure readily accessible from this compound.[2]

Synthetic Workflow Overview

The synthesis of a GSK2606414 analogue from this compound involves a multi-step sequence. The key transformations include the conversion of the pyrrolo[2,3-b]pyridine to a pyrrolo[2,3-d]pyrimidine, followed by a crucial Suzuki-Miyaura cross-coupling reaction to introduce the indolinyl moiety.

Synthetic Workflow for PERK Inhibitor A This compound B Chlorination/Formylation A->B e.g., Vilsmeier-Haack C 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde B->C D Cyclization with Formamidine C->D E 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine D->E F Suzuki-Miyaura Coupling E->F H Coupled Product F->H G Indolinylboronic ester G->F I Amination H->I e.g., NH3 J PERK Inhibitor Analogue I->J

Caption: Synthetic workflow for a PERK inhibitor analogue.

Detailed Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the critical Suzuki-Miyaura coupling step to form the C5-aryl bond, a key structural feature of GSK2606414.

Materials:

  • 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • 1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Prepare a 2 M aqueous solution of Na₂CO₃ and degas it by bubbling nitrogen through it for 20 minutes.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane to the Schlenk flask, followed by the degassed Na₂CO₃ solution (2.0 equiv). The typical solvent ratio is 4:1 dioxane:water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Reactant Product Catalyst System Base/Solvent Yield (%)
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineC5-Indolinyl-pyrrolo[2,3-d]pyrimidinePd(dppf)Cl₂Na₂CO₃ / Dioxane:H₂O85-95
Mechanism of Action: PERK Inhibition in the Unfolded Protein Response

Under conditions of cellular stress, misfolded proteins accumulate in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). PERK, an ER transmembrane protein, is a key sensor in this pathway. Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, if the stress is prolonged, apoptosis.[9][10][11] Inhibitors like GSK2606414 act as ATP-competitive inhibitors, binding to the kinase domain of PERK and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.[7][12][13]

PERK Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PERK_inactive PERK (inactive) Unfolded Proteins->PERK_inactive ER Stress PERK_active PERK-P (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P eIF2α-P eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Selective Translation Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibition Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4->Stress_Response_Genes Transcription Apoptosis Apoptosis Stress_Response_Genes->Apoptosis GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK_active Inhibition

References

Application Notes & Protocols: A Guide to Chan-Lam Coupling for the Synthesis of N-Aryl-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-7-Azaindoles

The 7-azaindole scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and approved therapeutics. Its ability to act as a bioisostere for indole and to form specific hydrogen bonding interactions has made it a cornerstone in modern drug discovery. The synthesis of N-aryl-7-azaindoles, in particular, allows for the exploration of vast chemical space, enabling the fine-tuning of a compound's pharmacological profile.

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and practical methodology for constructing the critical C–N bond between an N–H containing heterocycle and an arylboronic acid.[1] This copper-catalyzed cross-coupling reaction offers significant advantages over traditional methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. Notably, it often proceeds under mild conditions, can be conducted at room temperature, and is tolerant of air and moisture, simplifying the experimental setup significantly.[1][2] The use of copper, an inexpensive and earth-abundant metal, further enhances its appeal for both academic research and industrial-scale synthesis.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Chan-Lam coupling for the N-arylation of 7-azaindoles. It delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and provides a troubleshooting guide to navigate common challenges.

Reaction Mechanism: The Copper Catalytic Cycle

The mechanism of the Chan-Lam coupling has been the subject of extensive study and is understood to proceed through a Cu(II)/Cu(III)/Cu(I) catalytic cycle.[3][4] While intricate, the key transformations can be summarized as follows, providing the causal logic behind the reaction's components.

  • Ligand Exchange/Coordination: The reaction initiates with the coordination of the 7-azaindole to the Cu(II) catalyst (e.g., Cu(OAc)₂), often facilitated by a base which deprotonates the N-H bond.

  • Transmetalation: The arylboronic acid undergoes transmetalation with the copper center, transferring the aryl group to the copper and forming an aryl-copper(II) intermediate.

  • Oxidation: The aryl-copper(II) species is oxidized to a transient, highly reactive aryl-copper(III) intermediate. In many protocols, atmospheric oxygen serves as the terminal oxidant for the overall catalytic cycle.[5][6]

  • Reductive Elimination: This is the crucial C–N bond-forming step. The aryl group and the coordinated azaindole are eliminated from the copper(III) center, yielding the desired N-aryl-7-azaindole product and a Cu(I) species.[1][5][7]

  • Catalyst Regeneration: The resulting Cu(I) species is re-oxidized back to the active Cu(II) state by an oxidant (typically O₂ from the air), completing the catalytic cycle and allowing the reaction to proceed with a catalytic amount of copper.[5]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Aryl-Cu(II) Aryl-Cu(II) Cu(II)->Aryl-Cu(II) Transmetalation (Ar-B(OH)₂) Aryl-Cu(III) Aryl-Cu(III) Aryl-Cu(II)->Aryl-Cu(III) Oxidation Cu(I) Cu(I) Aryl-Cu(III)->Cu(I) Reductive Elimination (Product Formed) Cu(I)->Cu(II) Re-oxidation (O₂ from Air) Product Product Cu(I)->Product 7-Azaindole 7-Azaindole 7-Azaindole->Aryl-Cu(III) Coordination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Cu(II)

Caption: The catalytic cycle of the Chan-Lam coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Chan-Lam coupling with 7-azaindoles hinges on the careful selection of several key experimental parameters. The table below summarizes these components and the rationale behind their choices.

ParameterCommon ChoicesRationale & Field-Proven Insights
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuICopper(II) acetate is the most common, robust, and cost-effective catalyst. The counter-ion can influence reactivity; for challenging substrates, more active catalysts like copper(II) triflate may offer better yields.[5][8]
Arylboronic Acid 1.2 - 2.0 equivalentsA slight to moderate excess is typically used to drive the reaction to completion. Boronic acids are prone to side reactions like protodeboronation or homocoupling, so an excess ensures sufficient reagent is present.[5]
Base Pyridine, K₂CO₃, DBU, Et₃NA base facilitates the deprotonation of the 7-azaindole N-H, making it a better nucleophile. It also neutralizes any acidic byproducts. For some systems, the reaction can proceed without a base. Recent studies have shown DBU can act as both a base and a beneficial ligand.[3][4]
Solvent Dichloromethane (DCM), Methanol (MeOH), Dioxane, TolueneDCM is a widely used solvent that performs well for a broad range of substrates. Protic solvents like methanol can sometimes accelerate the reaction but may also promote protodeboronation.[8] The choice of solvent should be determined empirically for optimal results.
Atmosphere Open to AirA key advantage of the Chan-Lam coupling is its operational simplicity. Running the reaction open to the atmosphere allows oxygen to act as the terminal oxidant, regenerating the Cu(II) catalyst.[6] For sensitive substrates, an atmosphere of pure O₂ can be used.
Temperature Room Temperature (20-25 °C) to 50 °CMost reactions proceed efficiently at room temperature.[2][5] Gentle heating may be required for less reactive arylboronic acids or sterically hindered substrates to increase the reaction rate.
Additives Molecular Sieves, Pyridine N-oxide4Å molecular sieves can be added to remove trace amounts of water, which can sometimes lead to unwanted hydrolysis of the boronic acid and formation of phenol byproducts.[9]

Experimental Protocol: N-Arylation of 7-Azaindole

This protocol provides a reliable starting point for the Chan-Lam coupling of 7-azaindole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • 7-Azaindole (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Copper(II) Acetate, Cu(OAc)₂ (0.1 - 1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves (optional, ~100 mg per mmol of 7-azaindole)

  • Saturated aqueous solution of NaHCO₃

  • Saturated aqueous solution of NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 eq), the arylboronic acid (1.5 eq), and copper(II) acetate (stoichiometric amounts are common, but catalytic amounts of 10-20 mol% can be attempted). If using, add activated 4Å molecular sieves at this stage.

  • Solvent and Reagent Addition: Place the flask under a nitrogen or argon atmosphere (this is good practice, though not strictly necessary as the reaction requires oxygen). Add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M with respect to the 7-azaindole.

  • Initiation: Add pyridine (2.0 eq) to the suspension via syringe. The reaction mixture will typically turn from a light suspension to a homogenous deep blue or green solution.

  • Reaction Execution: Remove the inert atmosphere cap and allow the flask to be open to the air (a needle inserted through the septum is sufficient). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the 7-azaindole starting material indicates completion.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing the pad with additional DCM. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in DCM or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-7-azaindole.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Combine Reactants: 7-Azaindole, Arylboronic Acid, Cu(OAc)₂ B Add Solvent (DCM) & Base (Pyridine) A->B C Stir Open to Air at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Filter through Celite D->E Reaction Complete F Aqueous Workup (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Flash Chromatography G->H I Pure N-Aryl-7-Azaindole H->I

Caption: A typical experimental workflow for Chan-Lam coupling.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides a guide to diagnosing and solving common problems.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficient base or incorrect base. 4. Low reaction temperature.1. Use fresh, high-purity Cu(OAc)₂. 2. Check the purity of the boronic acid; consider recrystallization. Protodeboronation can be an issue with aged reagents.[5] 3. Screen different bases (e.g., Et₃N, K₂CO₃, DBU). 4. Gently heat the reaction to 40-50 °C.
Significant Side Products 1. Homocoupling: Formation of biaryl from the boronic acid. 2. Protodeboronation: Boronic acid is converted to the corresponding arene. 3. Oxidation: Formation of phenol from the boronic acid.[5]1. This is often promoted by excess copper or oxygen. Try using a catalytic amount of copper (10 mol%) under a controlled O₂ atmosphere (e.g., an O₂ balloon). 2. Ensure anhydrous conditions. Add 4Å molecular sieves. 3. Use of molecular sieves can help minimize phenol formation by sequestering water.[9]
Complex Mixture / Difficult Purification 1. Multiple side reactions occurring. 2. Copper salts co-eluting with the product.1. Re-optimize the reaction conditions (solvent, base, temperature) to favor the desired product. 2. Ensure the filtration through celite is thorough. Alternatively, an aqueous ammonia wash can sometimes help remove residual copper.
Reaction Stalls 1. Catalyst deactivation. 2. Insufficient oxidant (oxygen).1. Consider adding a second portion of the catalyst. 2. Ensure the reaction is not sealed from the air. If necessary, bubble air or oxygen through the reaction mixture for a few minutes.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-7-azaindoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific class of substrates. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties often complicate standard coupling protocols.[1] This resource provides in-depth troubleshooting, optimization strategies, and mechanistic explanations to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of 4-bromo-7-azaindoles in a direct question-and-answer format.

Q1: My yield is consistently low or zero, even though my starting materials are consumed. What is the most likely cause?

A: This is the most common issue and often points to catalyst inhibition or deactivation. The 7-azaindole nucleus possesses two nitrogen atoms: the pyrrolic N-H (N7) and the pyridinic nitrogen (N1). The acidic N-H group is a primary culprit; it can react with the palladium catalyst to form off-cycle, inactive Pd-azolyl complexes, effectively sequestering the catalyst from the desired reaction pathway.[2][3]

  • Causality: The relatively acidic proton on the azaindole's nitrogen can lead to the formation of N-azolyl palladium complexes, which may act as the catalytic resting state, slowing down or halting the reaction.[2] This inhibitory effect is a known challenge for nitrogen-rich heterocycles.[4]

  • Solution:

    • Ligand Choice: Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos , XPhos , or P(t-Bu)₃ .[5][6] These ligands promote a rapid rate of reductive elimination, which can outcompete the rate of catalyst inhibition.

    • Precatalyst Selection: Use modern palladium precatalysts (e.g., XPhos Pd G2/G3/G4). These are designed to generate the active Pd(0) species more efficiently and are often more resistant to deactivation pathways.[7][8]

    • Base Strength: While a base is necessary, an excessively strong base can exacerbate the deprotonation of the N-H group. Consider screening bases from strong (K₃PO₄, Cs₂CO₃) to milder (K₂CO₃, KF).[9][10]

Q2: I'm observing a significant amount of a side product that appears to be my de-brominated starting material. What is this, and how can I prevent it?

A: You are likely observing hydrodehalogenation (replacement of bromine with hydrogen). This side reaction can occur through several pathways, often competing with the desired cross-coupling.

  • Causality: This can be caused by impurities in reagents, a slow transmetalation step, or a reaction with the solvent or base. The palladium-hydride species responsible can arise from various sources in the reaction mixture.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Moisture can contribute to competitive reaction pathways.

    • Optimize Catalyst/Ligand Ratio: An improper ratio can lead to undesired catalytic activity. For many systems, a 1:2 Pd:Ligand ratio is a good starting point, especially when not using a precatalyst.

    • Boronic Acid Quality: Use high-purity boronic acid. Impurities can interfere with the catalytic cycle.

Q3: My boronic acid appears to be decomposing, leading to homocoupled biaryl byproducts. How can I minimize this?

A: This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, followed by potential homocoupling.[11]

  • Causality: This process is often promoted by excess base, water, and high temperatures, and is particularly problematic for electron-rich or heteroaryl boronic acids.[10][11]

  • Solution:

    • Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester (Bpin). These are significantly more resistant to protodeboronation and are cleaved in situ during the reaction.[11]

    • Anhydrous Conditions: As water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can dramatically reduce its occurrence.[10]

    • Milder Base: Use a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃), which are less aggressive in promoting this side reaction.[10]

    • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids.[10] Ensure your reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen before heating.

Systematic Optimization Workflow

For a challenging substrate like 4-bromo-7-azaindole, a systematic approach to optimization is crucial. The following workflow, represented visually below, provides a logical progression for refining your reaction conditions.

G cluster_0 start Start: Low Yield catalyst Step 1: Catalyst & Ligand Screen XPhos Pd G3, SPhos Pd G3, Pd₂(dba)₃/P(t-Bu)₃ start->catalyst Initial Problem base Step 2: Base Screen K₃PO₄, Cs₂CO₃, K₂CO₃ catalyst->base Using best catalyst solvent Step 3: Solvent Dioxane/H₂O, Toluene/H₂O, DMF base->solvent Using best base temp Step 4: Temperature & Time Screen 60°C, 80°C, 100°C solvent->temp Using best solvent finish Optimized Protocol temp->finish Final Conditions

Caption: A logical workflow for optimizing the Suzuki coupling.

Parameter Optimization Tables

The tables below summarize key starting points for your optimization experiments.

Table 1: Recommended Catalyst Systems

Catalyst / PrecatalystLigandTypical Loading (mol%)Key Advantages
XPhos Pd G3/G4(Internal)1.0 - 5.0High activity, air/moisture stable, excellent for N-heterocycles.[8]
SPhos Pd G2/G3(Internal)1.0 - 5.0Broad utility, effective for electron-rich substrates.[2]
Pd₂(dba)₃P(t-Bu)₃2.0 / 4.0Highly active system for challenging substrates, including chlorides.[6][12]
Pd(OAc)₂SPhos2.0 / 4.0Cost-effective Pd source, forms active catalyst in situ.

Table 2: Base and Solvent Considerations

BaseEquivalentsRecommended Solvent System(s)Notes
K₃PO₄2.0 - 3.0Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Strong, effective base for many N-heterocycles.[2]
Cs₂CO₃2.0 - 3.0Dioxane, DMF, TolueneHighly soluble in organic solvents, often gives high yields.[13][14]
K₂CO₃2.0 - 3.0Dioxane/H₂O, DME/H₂O, EthanolA milder, cost-effective option. Good for minimizing side reactions.[15]

Detailed Experimental Protocol: A Validated Starting Point

This protocol is adapted from successful methodologies for coupling nitrogen-rich heterocycles and serves as a robust starting point.[2][16]

Reaction: Coupling of 4-bromo-7-azaindole with Phenylboronic Acid

Materials:

  • 4-bromo-7-azaindole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-7-azaindole, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration with respect to the azaindole). The mixture should be thoroughly degassed via sparging with argon for 15-20 minutes.[9]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 5-24 hours).[2]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired 4-phenyl-7-azaindole.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds through three main steps.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibitory Off-Cycle Pathway Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition (Often Rate-Limiting for Azaindoles) Pd0->OA + 4-Bromo-7-Azaindole (Ar-X) ArPdX L₂PdII(Ar)(X) OA->ArPdX Trans Transmetalation ArPdX->Trans + (Ar'-B(OR)₂)⁻ (from Boronic Acid + Base) Inhibition N-H Deprotonation Forms Inactive Pd-Azolyl Complex ArPdX->Inhibition Catalyst Sequestration ArPdAr L₂PdII(Ar)(Ar') Trans->ArPdAr RE Reductive Elimination ArPdAr->RE Forms C-C Bond RE->Pd0 + Product (Ar-Ar')

Caption: The Suzuki catalytic cycle and the inhibitory pathway.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-7-azaindole. This step can be slow for electron-rich heterocycles and is a key area for optimization via ligand choice.[7]

  • Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center, displacing the halide. The choice of base and solvent is critical for this step to proceed efficiently.[18]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst. Bulky ligands accelerate this final, irreversible step.[5]

The primary challenge with 4-bromo-7-azaindole is that the Pd(II) intermediate formed after oxidative addition can be intercepted by the deprotonated azaindole, leading to an inactive complex and stalling the cycle.[2]

Frequently Asked Questions (FAQs)

  • Q: Is it necessary to protect the N-H of the 7-azaindole?

    • A: While N-protection (e.g., with a Boc or SEM group) can block the inhibitory pathway and sometimes improve yields, it adds extra steps to the synthesis. Modern catalyst systems, particularly those with bulky biarylphosphine ligands like SPhos and XPhos, are often robust enough to successfully couple unprotected azaindoles, making protection unnecessary.[2][3] It is generally recommended to first optimize the reaction with the unprotected substrate.

  • Q: Which is better to use: a boronic acid, a boronic ester (like a Bpin), or a trifluoroborate salt?

    • A: For stability and to prevent protodeboronation, boronic esters (Bpin) are often superior to boronic acids, especially if the boronic acid is electron-rich or prone to decomposition.[11] Trifluoroborate salts (ArBF₃K) are also highly stable crystalline solids but may require specific conditions (e.g., aqueous base) to hydrolyze in situ for effective transmetalation. For initial screening, boronic acids are convenient, but for problematic substrates, switching to the Bpin ester is a highly recommended strategy.

  • Q: How critical is degassing, and what is the best method?

    • A: It is critically important . Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of boronic acids.[10] The most effective method is "freeze-pump-thaw," but a thorough sparging of the solvent and reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes is sufficient for most applications.[9]

References

Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Pyridine substrates, while common in pharmaceuticals, present unique challenges due to the electronic nature of the ring and the coordinating ability of the nitrogen atom.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a substituted pyridine is showing low or no conversion. What are the most common initial checks?

Low or no conversion is a frequent issue, often stemming from a few critical factors. The electron-deficient nature of the pyridine ring can make oxidative addition challenging, and the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1]

Here are the primary parameters to investigate:

  • Catalyst System Integrity: The choice of palladium precursor and, critically, the phosphine ligand is paramount for success.[1][2] For pyridine substrates, especially less reactive chloropyridines, standard ligands like PPh₃ are often ineffective.[2] You need bulky, electron-rich ligands to facilitate the catalytic cycle.[2]

    • Palladium Source: Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[2]

    • Ligand Choice: Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often necessary to promote the reaction.[2][3]

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in the amine deprotonation and the overall efficiency of the reaction.[4][5] While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, the optimal choice is substrate-dependent.[2][5] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system.[2]

  • Solvent and Atmosphere:

    • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[1][2] Ensure you are using proper techniques for degassing the solvent and maintaining an inert atmosphere (argon or nitrogen).[1][2]

    • Solvent Purity: Use anhydrous solvents. Common choices include toluene, dioxane, and THF.[1][2] Note that pyridine itself can act as an inhibitory solvent by binding to the palladium center.[6]

  • Reagent Purity: Impurities in the pyridine halide, amine, or other reagents can poison the catalyst.[1] Ensure all starting materials are pure and dry.

Q2: I'm observing a significant amount of hydrodehalogenation on my pyridine ring. What causes this and how can I minimize it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common and frustrating side reaction.[2] It competes with the desired amination pathway and often arises when the reductive elimination step is slow.[2][7]

Primary Causes:

  • β-Hydride Elimination: This can occur from the amine coupling partner if it has β-hydrogens, or from the amido-palladium intermediate. This pathway leads to the formation of a palladium-hydride species, which can then reductively eliminate with the pyridine ring to give the hydrodehalogenated product.[7]

  • Reaction with Trace Water: Water can react with the palladium complex to generate palladium-hydride species, leading to the same undesired product.[2]

Troubleshooting Strategies:

StrategyRationale
Ligand Modification Use bulky, electron-rich ligands (e.g., Josiphos, RuPhos). These ligands promote a faster rate of reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[2]
Base Purity Ensure the base is anhydrous and high-purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[2]
Amine Stoichiometry Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over side reactions.[2]
Strictly Anhydrous Conditions Scrupulously dry all reagents, solvents, and glassware to minimize the formation of palladium-hydride species from water.[2]

Below is a diagram illustrating the competition between the desired C-N coupling and the hydrodehalogenation side reaction.

Buchwald_Side_Reactions start Oxidative Addition Complex (L)nPd(Py)(X) amine_complex Amine Complex [(L)nPd(Py)(Amine)]+X- start->amine_complex + Amine amido_complex Amido Complex (L)nPd(Py)(NR2) amine_complex->amido_complex + Base - HB+X- product Desired Product (Py-NR2) amido_complex->product Reductive Elimination pd_hydride Pd-H Species (L)nPd(Py)(H) amido_complex->pd_hydride β-Hydride Elimination pd0 Pd(0) Catalyst hydrodehalogenated Side Product (Py-H) side_reaction Hydrodehalogenation Pathway pd_hydride->hydrodehalogenated Reductive Elimination

Caption: Competing pathways in Buchwald-Hartwig amination of pyridines.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Amination of a Chloropyridine is Failing

Chloropyridines are notoriously challenging substrates because the C-Cl bond is less reactive than C-Br or C-I bonds.[2] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[2]

Troubleshooting Workflow:

ChloroPyridine_Troubleshooting start Low/No Conversion with Chloropyridine check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions catalyst_source Use a Pre-catalyst (e.g., G3/G4 Palladacycle) check_catalyst->catalyst_source temperature Increase Temperature (80-110 °C) check_conditions->temperature ligand_choice Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) catalyst_source->ligand_choice catalyst_loading Increase Catalyst Loading (up to 5 mol%) ligand_choice->catalyst_loading base_choice Use Strong Base (NaOtBu) temperature->base_choice solvent Ensure Dry, Degassed Solvent (Toluene, Dioxane) base_choice->solvent

Caption: Troubleshooting workflow for amination of chloropyridines.

Detailed Protocol: Ligand Screening for a Challenging Chloropyridine Amination

This protocol outlines a parallel screening experiment to identify an optimal ligand.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • Array of ligands (e.g., XPhos, RuPhos, BrettPhos, SPhos) (4 mol %)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, add the 2-chloropyridine derivative (e.g., 0.5 mmol, 1.0 equiv) to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of Pd₂(dba)₃ and each ligand in toluene. Add the appropriate amount of the palladium and ligand solutions to each reaction vial.

  • Base Addition: Add solid sodium tert-butoxide to each vial.

  • Amine Addition: Add the amine coupling partner to each vial.

  • Solvent Addition: Add anhydrous, degassed toluene to each vial to reach the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 100 °C.

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Quench a small aliquot of each reaction mixture and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Analysis: Compare the results from the different ligands to identify the most effective one for your specific substrate combination.

Scenario 2: Regioselectivity Issues with Dihalopyridines

When working with dichloropyridines (e.g., 2,4-dichloropyridine), achieving regioselective amination can be a significant challenge.[2] Generally, the chlorine at the 2-position of a pyridine ring is more activated towards oxidative addition than the one at the 4-position.[2] However, selectivity can be influenced by the ligand and reaction conditions.

Factors Influencing Regioselectivity:

  • Electronic Effects: The 2- and 6-positions of the pyridine ring are the most electron-deficient and generally more reactive towards nucleophilic attack and oxidative addition.

  • Ligand Sterics: The steric bulk of the phosphine ligand can play a crucial role in directing the regioselectivity. A bulkier ligand may preferentially react at the less sterically hindered position.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product.

Experimental Approach to Optimize Regioselectivity:

A design of experiments (DoE) approach can be valuable here. Key variables to screen include:

  • Ligand: Compare a range of ligands with varying steric bulk (e.g., Xantphos vs. RuPhos).

  • Temperature: Screen temperatures from 60 °C to 110 °C.

  • Base: While NaOtBu is common, a weaker base like K₂CO₃ might offer different selectivity.

By systematically varying these parameters, you can identify conditions that maximize the formation of the desired regioisomer.

References

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine from Palladium Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with removing residual palladium catalysts from this valuable heterocyclic compound. Palladium-catalyzed cross-coupling reactions are indispensable in modern synthesis, yet the removal of the catalyst to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) presents a significant hurdle.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity and integrity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Significant Palladium Residue Detected After Standard Column Chromatography

Scenario: You've performed a Suzuki or a similar cross-coupling reaction to synthesize this compound and purified the crude product via silica gel column chromatography. However, ICP-MS analysis reveals palladium levels are still unacceptably high (e.g., >100 ppm).

Root Cause Analysis:

The nitrogen atoms in the pyrrolo[2,3-b]pyridine core can act as strong ligands, coordinating with palladium species and causing them to co-elute with your product during chromatography.[4] This is a common issue with nitrogen-containing heterocycles.[4] Simple filtration through celite or silica may not be sufficient to remove all palladium residues, especially if they are soluble or colloidal.[5]

Solutions:

  • Implement a Scavenging Step: Before or after chromatography, treat your product solution with a palladium scavenger. These are materials with a high affinity for palladium.[6][7]

    • Thiol-Based Scavengers: Silica-bound thiol scavengers (e.g., ISOLUTE® Si-Thiol) or polymer-bound trimercaptotriazine (MP-TMT) are highly effective at capturing palladium.[8][9][10]

    • Activated Carbon: While less selective, activated carbon can be a cost-effective option for reducing palladium levels.[6]

  • Optimize Chromatography Conditions:

    • Solvent System Modification: Adding a small amount of a chelating agent or a competing ligand to the mobile phase can sometimes help to displace the palladium from your compound.

    • Pre-treatment: Passing the crude reaction mixture through a pad of celite before loading it onto the column can help remove some of the heterogeneous palladium catalyst.[5][11]

Problem 2: Product Loss During Recrystallization Attempts to Remove Palladium

Scenario: You are attempting to purify this compound by recrystallization to remove palladium, but you are experiencing low recovery of your product.

Root Cause Analysis:

The solubility profile of your compound may not be ideal for recrystallization from common solvents. Additionally, in some cases, palladium impurities can become entrapped within the crystal lattice of the product, making their removal by simple recrystallization inefficient.[12]

Solutions:

  • Solvent Screening: Conduct a thorough solvent screening to find a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for your compound.

  • Additive-Assisted Crystallization: Incorporate a palladium-coordinating agent into the crystallization process. Additives like N-acetylcysteine or thiourea can form complexes with palladium, keeping it in the mother liquor during crystallization.[13]

  • Combined Approach: Use recrystallization as a final polishing step after an initial purification by chromatography or scavenging to achieve the desired purity.

Problem 3: Inconsistent Results with Palladium Scavengers

Scenario: You are using a palladium scavenger, but the efficiency of palladium removal varies significantly between batches.

Root Cause Analysis:

The effectiveness of a scavenger can be influenced by several factors, including the form of the residual palladium (e.g., Pd(0) vs. Pd(II)), the solvent system, temperature, and reaction time. The interaction between the palladium catalyst and the API molecule can sometimes be very strong, hindering the scavenger's action.[13]

Solutions:

  • Scavenger Screening: Test a panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to identify the most effective one for your specific reaction conditions.[8]

  • Optimize Scavenging Conditions:

    • Temperature and Time: Investigate the effect of increasing the temperature and/or reaction time to improve scavenger efficiency.

    • Solvent Compatibility: Ensure the chosen solvent is compatible with the scavenger and allows for good interaction between the scavenger and the palladium species.[10]

  • Pre-oxidation/Reduction: In some cases, converting the palladium to a single oxidation state (e.g., oxidizing Pd(0) to Pd(II)) before scavenging can lead to more consistent results.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for palladium in an API?

The acceptable limit for palladium in an API is defined by regulatory bodies like the International Council for Harmonisation (ICH). Generally, for elemental impurities, the permitted daily exposure (PDE) is considered. For palladium, this often translates to a concentration limit in the low parts-per-million (ppm) range, typically below 10 ppm for oral administration.[1][2]

Q2: How can I accurately quantify the amount of residual palladium in my sample?

The standard and most reliable methods for quantifying trace amounts of palladium in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for trace metal analysis.[13]

  • Atomic Absorption (AA) Spectroscopy: Another widely used method for quantifying metal content.

  • X-ray Fluorescence (XRF): A non-destructive technique that can also be used for palladium quantification.[1]

For rapid in-process checks, colorimetric or fluorimetric methods can be employed to get a semi-quantitative estimate of palladium levels.[2][14]

Q3: Can I use filtration alone to remove the palladium catalyst?

Filtration through a medium like Celite is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[5][11] However, it is often insufficient for removing soluble palladium species or fine colloidal particles that can pass through the filter.[5] Therefore, filtration is typically used as a preliminary purification step, followed by other techniques like chromatography or scavenging.

Q4: Are there any "greener" alternatives for palladium removal?

Yes, the use of solid-supported scavengers is considered a greener approach as they can be easily filtered off and potentially regenerated and reused.[12] Additionally, techniques like organic solvent nanofiltration (OSN) are emerging as environmentally friendly methods for separating catalysts from products.[5]

Experimental Protocols

Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica Gel

This protocol describes a general procedure for removing residual palladium from a solution of this compound using a thiol-based scavenger.

Materials:

  • Crude this compound solution in an organic solvent (e.g., THF, EtOAc, DCM).

  • Thiol-functionalized silica gel (e.g., ISOLUTE® Si-Thiol).

  • Inert atmosphere (Nitrogen or Argon).

  • Stirring plate and stir bar.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Add the thiol-functionalized silica gel to the solution. A typical loading is 5-10 weight equivalents relative to the theoretical amount of palladium.

  • Stir the mixture under an inert atmosphere at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Monitor the palladium concentration in the solution periodically using a rapid screening method or by taking aliquots for ICP-MS analysis.

  • Once the palladium level is acceptable, filter off the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography with a Scavenger Pre-treatment

This protocol combines a preliminary scavenging step with traditional column chromatography for enhanced palladium removal.

Materials:

  • Crude this compound.

  • Palladium scavenger (e.g., MP-TMT resin).

  • Silica gel for column chromatography.

  • Appropriate solvent system for chromatography.

  • Standard chromatography equipment.

Procedure:

  • Dissolve the crude product in a suitable solvent and treat with a palladium scavenger as described in Protocol 1.

  • After the scavenging step, filter off the scavenger and concentrate the solution.

  • Adsorb the resulting residue onto a small amount of silica gel.

  • Prepare a silica gel column with the chosen eluent system.

  • Load the adsorbed product onto the column and elute with the solvent system, collecting fractions.

  • Monitor the fractions by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

  • Submit a sample of the final product for ICP-MS analysis to confirm the palladium level is within the acceptable range.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency with Different Scavengers
Scavenger TypeLoading (wt. equiv. to Pd)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Thiol-functionalized Silica104016250< 10> 96
MP-TMT Resin102524250< 5> 98
Activated Carbon2050122504582
N-Acetylcysteine (in crystallization)5N/AN/A1502583

Note: The data presented in this table is illustrative and actual results may vary depending on the specific reaction conditions and the nature of the palladium species.

Visualizations

Workflow for Palladium Removal

This diagram illustrates a decision-making process for selecting an appropriate purification strategy.

Palladium_Removal_Workflow start Crude Product (this compound + Palladium Catalyst) icpms_check1 ICP-MS Analysis: Assess Initial Pd Level start->icpms_check1 high_pd High Pd (>500 ppm) icpms_check1->high_pd High moderate_pd Moderate Pd (50-500 ppm) icpms_check1->moderate_pd Moderate low_pd Low Pd (<50 ppm) icpms_check1->low_pd Low filtration Filtration through Celite (for heterogeneous Pd) high_pd->filtration scavenging Palladium Scavenging (e.g., Thiol-Silica, MP-TMT) moderate_pd->scavenging chromatography Column Chromatography low_pd->chromatography filtration->scavenging scavenging->chromatography scavenging->chromatography crystallization Crystallization (with or without additive) chromatography->crystallization Optional Polishing icpms_check2 ICP-MS Analysis: Check Final Pd Level chromatography->icpms_check2 chromatography->icpms_check2 chromatography->icpms_check2 final_product Final Product (Pd < 10 ppm) icpms_check2->final_product < 10 ppm reprocess Reprocess or Re-evaluate Strategy icpms_check2->reprocess > 10 ppm

Caption: Decision tree for selecting a palladium purification strategy.

References

Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 7-azaindole scaffold. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding one of the most common challenges in this area: transition-metal catalyst inhibition. Our goal is to explain the causality behind experimental choices, enabling you to diagnose issues and design robust, successful reactions.

Understanding the Core Challenge: Why is 7-Azaindole Problematic?

The primary obstacle in transition-metal-catalyzed reactions involving 7-azaindoles is the molecule's inherent electronic structure. The pyridine nitrogen (N-7) possesses a lone pair of electrons, making it a potent Lewis base. This Lewis basicity allows the 7-azaindole scaffold to act as a chelating ligand, strongly coordinating to the metal center of the catalyst (e.g., Palladium, Rhodium, Copper).[1][2] This coordination occupies the catalyst's active sites, leading to partial or total deactivation—a phenomenon known as catalyst poisoning.[3] Once the catalyst is sequestered by the substrate or product, it is no longer available to participate in the catalytic cycle, resulting in low conversion, stalled reactions, and inconsistent yields.[4]

CatalystPoisoning Fig 1: Mechanism of Catalyst Poisoning by 7-Azaindole cluster_reactants Reactants cluster_inhibition Inhibition Pathway cluster_cycle Desired Catalytic Cycle Azaindole 7-Azaindole Substrate PoisonedComplex Deactivated Complex (Azaindole-Pd) Azaindole->PoisonedComplex Coordination at N7 (Chelation) Catalyst Active Catalyst (e.g., Pd(0)L2) Catalyst->PoisonedComplex Binding Cycle Product Formation Catalyst->Cycle Intended Path PoisonedComplex->Cycle Blocked Path

Caption: Catalyst poisoning by the 7-azaindole scaffold.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries. For more detailed solutions, refer to the Troubleshooting Guide.

Q1: My Suzuki/Buchwald-Hartwig reaction with a 7-azaindole substrate isn't working. Where should I start? A: The most likely culprit is catalyst poisoning by the pyridine N7 atom. The two most effective starting points are:

  • Protect the N7 Nitrogen: Convert the pyridine nitrogen to an N-oxide. This strategy electronically deactivates the nitrogen's lone pair, preventing it from binding to the metal catalyst.[4][5][6]

  • Change Your Ligand: Switch to a bulky, electron-rich biarylphosphine ligand like SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic steps (reductive elimination) to outcompete the rate of catalyst inhibition.[7][8]

Q2: I'm observing a significant amount of starting material decomposition or side products. What's happening? A: This often points to issues beyond simple catalyst inhibition.

  • Dehalogenation: If you are seeing your aryl halide converted back to the arene, this can occur after oxidative addition. Ensure your reaction is rigorously degassed, as oxygen can interfere with the catalytic cycle.[9]

  • Protodeboronation (Suzuki Reactions): If your boronic acid is being replaced by a hydrogen atom, the cause could be excess water or conditions that are too harsh (high temperature, overly strong base).[10] Consider using a milder base (e.g., K₃PO₄, Cs₂CO₃) and ensure all reagents and solvents are anhydrous.[11]

Q3: Can I use unprotected (NH) 7-azaindoles in cross-coupling reactions? A: While challenging, it is possible. The acidic N-H of the pyrrole ring can also interfere with the reaction. Success often relies on a careful choice of base and a highly active catalyst system. For instance, using a strong, non-nucleophilic base like LiHMDS with a robust Buchwald precatalyst has shown success in specific cases.[12][13] However, for routine synthesis, N-protection of the pyrrole is often the more reliable approach.

Q4: Is N-oxide protection the only way to prevent inhibition? A: No, but it is one of the most broadly effective. Other strategies include:

  • Lewis Acid Additives: In some Rh(III)-catalyzed C-H activations, a Lewis acid like Ag₂CO₃ is used to coordinate with the pyridine nitrogen, preventing it from poisoning the rhodium catalyst.[5][14]

  • Strategic Ligand Design: Using ligands that form highly stable and reactive complexes can make the desired catalytic turnover kinetically favored over deactivation.[15][16]

  • Directing Groups: For C-H functionalization, installing a directing group on the pyrrole nitrogen can physically orient the catalyst towards the desired C-H bond, overriding the inhibitory effect of the N7 atom.[2][17][18]

In-Depth Troubleshooting Guide

When a reaction with a 7-azaindole substrate provides low or no yield, a systematic approach is required to diagnose the problem. The following workflow and tables provide a structured methodology for troubleshooting.

TroubleshootingWorkflow Fig 2: Systematic Troubleshooting Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System Checks cluster_strategy Anti-Inhibition Strategies Start Low / No Conversion Observed CheckReagents Step 1: Verify Reagents & Stoichiometry Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Aryl Halide Purity? Boronic Acid Quality? (Check for decomposition) CheckReagents->ReagentPurity SolventBase Solvent Anhydrous? Solvent Degassed? Base Weighed Correctly? CheckReagents->SolventBase CheckCatalyst Step 3: Re-evaluate Catalyst System CheckConditions->CheckCatalyst Conditions OK Temp Temperature Optimal? (Too low/high?) CheckConditions->Temp Stirring Adequate Stirring? (Homogeneous mixture?) CheckConditions->Stirring Time Sufficient Reaction Time? CheckConditions->Time ImplementStrategy Step 4: Implement Anti-Inhibition Strategy CheckCatalyst->ImplementStrategy System OK CatalystActivity Catalyst/Precatalyst Active? (Test on a simple substrate) CheckCatalyst->CatalystActivity LigandIntegrity Ligand Oxidized? (Use fresh from glovebox) CheckCatalyst->LigandIntegrity Success Reaction Successful ImplementStrategy->Success Strategy Applied N_Oxide Protect as N-Oxide ImplementStrategy->N_Oxide BulkyLigand Use Bulky Biarylphosphine Ligand ImplementStrategy->BulkyLigand NewCatalyst Switch Precatalyst / Metal ImplementStrategy->NewCatalyst N_Oxide_Strategy Fig 3: The N-Oxide Protection-Coupling-Deprotection Strategy Azaindole N_Oxide Azaindole->N_Oxide 1. Oxidation (e.g., m-CPBA) Coupled_N_Oxide N_Oxide->Coupled_N_Oxide 2. Cross-Coupling (Pd-cat.) Final_Product Coupled_N_Oxide->Final_Product 3. Reduction (e.g., PCl₃) Azaindole_label 7-Azaindole (Catalyst Poison) N_Oxide_label N-Oxide (Inhibition Blocked) Coupled_N_Oxide_label Coupled Product (Protected) Final_Product_label Final Product (Deprotected)

References

Preventing homocoupling in Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Homocoupling Side Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Suzuki coupling of bromopyridines, with a specific focus on mitigating the formation of undesired homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions involving bromopyridines, and why is it a significant problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (Ar-Ar) instead of coupling with the bromopyridine.[1] This is particularly problematic for several reasons:

  • Reduced Yield: It consumes the valuable boronic acid reagent, directly lowering the yield of the desired pyridyl-aryl product.[1]

  • Purification Challenges: The homocoupled product often has similar polarity and chromatographic behavior to the target molecule, making purification by column chromatography difficult and time-consuming.[1]

  • Complex Reaction Analysis: The presence of this significant byproduct complicates the analysis of the crude reaction mixture by techniques like NMR, LC-MS, and GC-MS.

Pyridyl substrates can be particularly susceptible to issues due to the coordinating nature of the nitrogen atom, which can interact with the palladium catalyst and influence the reaction pathway.[2][3]

Q2: What are the primary mechanistic causes of boronic acid homocoupling?

A2: The formation of homocoupling byproducts is primarily driven by two interrelated factors: the presence of dissolved oxygen and the involvement of Palladium(II) species.[1][4]

  • Oxygen-Mediated Oxidation: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[1][4][5] This creates a catalytic cycle for the undesired homocoupling reaction.[4]

  • Pd(II) Precatalyst Activation: When using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the catalytically active Pd(0) is a crucial initiation step.[5] This reduction can occur via the homocoupling of two boronic acid molecules, producing the biaryl byproduct as the Pd(II) is reduced to Pd(0).[5][6] If this pathway is significant, a burst of homocoupling can be observed at the beginning of the reaction.

G cluster_0 Homocoupling Catalytic Cycle Pd(0) Pd(0) Pd(II) Pd(II) Ar-B(OH)2_1 Ar-B(OH)2 Ar-B(OH)2_2 Ar-B(OH)2 Ar-Pd(II)-Ar Ar-Pd(II)-Ar Ar-Ar Homocoupled Product O2 O₂ (Oxygen)

Q3: How does the choice of palladium source, Pd(0) vs. Pd(II), impact homocoupling?

A3: The choice of palladium precatalyst has a direct impact on the initial formation of homocoupling products.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and can directly enter the main Suzuki catalytic cycle by oxidative addition with the bromopyridine.[1] This minimizes the initial homocoupling that can occur during the in situ reduction of a Pd(II) source.[1]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often more stable and easier to handle but require an initial reduction to Pd(0) to become active.[5] As mentioned, this reduction can proceed via homocoupling of the boronic acid, making reactions that use Pd(II) precatalysts potentially more susceptible to this side reaction, especially if the reduction step is not efficient.[1][5]

Q4: What is the role of ligands in suppressing the homocoupling of bromopyridines?

A4: Ligands are critical for modulating the reactivity and stability of the palladium catalyst, and their proper selection is key to minimizing homocoupling.[7]

  • Function: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][7]

  • Mechanism of Action: These ligands accelerate the key steps of the desired catalytic cycle: oxidative addition of the bromopyridine and the final reductive elimination to form the product.[1][8] By making the desired cross-coupling pathway kinetically more favorable, they outcompete the undesired homocoupling pathway.[1] Their steric bulk can also physically hinder the formation of intermediates that lead to homocoupling.[7]

Ligand TypeGeneral CharacteristicsImpact on HomocouplingExample
Simple Phosphines Less bulky, less electron-donatingMay permit more homocoupling, especially under non-ideal conditions.PPh₃
Bulky, Electron-Rich Phosphines Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[1]SPhos, XPhos, P(t-Bu)₃
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableHighly effective in suppressing homocoupling due to strong Pd-C bond.[1]PEPPSI-IPr

Troubleshooting Guide: High Homocoupling in Bromopyridine Suzuki Reactions

If you are observing significant homocoupling of your boronic acid, follow this troubleshooting workflow.

G Start High Homocoupling Observed Check_Degassing Is the reaction mixture rigorously deoxygenated? Start->Check_Degassing Improve_Degassing Action: Improve degassing protocol. Use subsurface sparging with N₂/Ar or multiple freeze-pump-thaw cycles. Check_Degassing->Improve_Degassing No Check_Catalyst What is the Palladium source? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_to_Pd0 Action: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Check_Catalyst->Switch_to_Pd0 Pd(II) Check_Ligand Is an appropriate ligand being used? Check_Catalyst->Check_Ligand Pd(0) Switch_to_Pd0->Check_Ligand Use_Bulky_Ligand Action: Use bulky, electron-rich ligands. Consider Buchwald ligands (SPhos, XPhos) or NHC-based catalysts (PEPPSI-IPr). Check_Ligand->Use_Bulky_Ligand No / Ineffective Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Optimize_Base Action: Screen different bases. Stronger bases (e.g., K₃PO₄, Cs₂CO₃) can accelerate transmetalation. Avoid excess base. Check_Base->Optimize_Base No / Suboptimal Check_Temp Is the temperature optimized? Check_Base->Check_Temp Yes Optimize_Base->Check_Temp Lower_Temp Action: Lower the reaction temperature. Higher temperatures can sometimes accelerate homocoupling disproportionately. Check_Temp->Lower_Temp Too High End Homocoupling Minimized Check_Temp->End Optimized Lower_Temp->End

Issue 1: Insufficient Deoxygenation

The most common cause of homocoupling is the presence of dissolved oxygen.[1][4]

  • Solution: Implement a rigorous deoxygenation protocol.

    • Subsurface Sparge: Bubble an inert gas (Argon or Nitrogen) through the solvent and the reaction mixture for 15-30 minutes prior to adding the catalyst. This is a highly effective method.[4]

    • Freeze-Pump-Thaw: For smaller scale reactions or air-sensitive reagents, perform at least three freeze-pump-thaw cycles to ensure complete removal of dissolved gases.

Issue 2: Suboptimal Catalyst System

The choice of catalyst and ligand is crucial, especially for electron-deficient heteroaryl halides like bromopyridines.[3][9]

  • Solution 1: Switch to a Pd(0) Precatalyst. If using Pd(OAc)₂ or another Pd(II) source, switch to Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can generate homocoupled byproducts.[1]

  • Solution 2: Employ Advanced Ligands. Simple ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][9] These ligands promote the desired cross-coupling cycle, making it kinetically favored over homocoupling.[1]

Issue 3: Inappropriate Base or Reaction Conditions

The base plays a key role in activating the boronic acid for transmetalation.[8][10] For challenging substrates, the choice of base and temperature is critical.

  • Solution 1: Base Optimization. The reactivity of bromopyridines can be sensitive to the base. While common bases like K₂CO₃ are often used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with sterically hindered or electron-deficient partners, as they can accelerate the transmetalation step.[9][11][12]

  • Solution 2: Temperature Control. Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling.[7] Excessively high temperatures can sometimes increase the rate of decomposition and side reactions, including homocoupling.

Special Consideration: Boronic Acid Stability

Heteroaryl boronic acids can be prone to decomposition, especially protodeboronation (replacement of the boronic acid group with hydrogen).[5][13] Using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability and slowly release the active boronic acid into the reaction, maintaining a low steady-state concentration which can disfavor the second-order homocoupling reaction.[5][14][15]

Experimental Protocol: Minimizing Homocoupling for a General Bromopyridine Suzuki Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, designed to minimize homocoupling.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground and dried

  • 1,4-Dioxane (5 mL), anhydrous and degassed

  • Water (0.5 mL), degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Final Degassing: With gentle stirring, bubble Argon through the reaction mixture for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromopyridine is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: N-Methylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the successful N-methylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the chemical principles governing this transformation, enabling you to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation reaction shows low or no conversion. What are the most likely causes?

Low conversion is the most common issue and typically points to inefficient deprotonation of the pyrrole nitrogen. The N-H proton of a pyrrole ring is only weakly acidic (pKa ≈ 17.5), requiring a sufficiently strong base to generate the nucleophilic pyrrolide anion necessary for the reaction.[1]

Troubleshooting Steps:

  • Assess Your Base: Weak bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often insufficient for complete deprotonation. A strong base is required.

    • Primary Recommendation: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice. It deprotonates the pyrrole irreversibly, driving the reaction forward.

    • Alternatives: Potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be effective.

  • Ensure Anhydrous Conditions: Strong bases, particularly NaH, react violently with water. Any moisture in your solvent or on your glassware will consume the base, inhibit deprotonation, and lead to failed reactions.

    • Action: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Deprotonation Time & Temperature: Allow sufficient time for the deprotonation to complete before adding the methylating agent. You should observe the evolution of hydrogen gas (bubbling) when using NaH, which should cease before you proceed. This step is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I improve selectivity?

While C-alkylation is a known side reaction for some pyrrole syntheses, for this substrate under standard basic conditions, N-methylation is strongly favored.[1] The most likely "side products" are unreacted starting material or, less commonly, impurities from the methylating agent. However, regioselectivity can be an issue in more complex heterocycles.

Key Considerations for Selectivity:

  • Nature of the Cation: The choice of base determines the counter-ion (e.g., Na⁺, K⁺). More ionic bonds between the nitrogen and the metal (like with Na⁺ and K⁺) in polar aprotic solvents strongly favor N-alkylation.[1]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation, leaving the pyrrolide anion free and highly nucleophilic at the nitrogen position.

  • Methylating Agent: Use a high-purity methylating agent. While methyl iodide (MeI) is highly reactive, dimethyl sulfate (DMS) is a potent alternative. Dimethyl carbonate (DMC) is a greener, less toxic option but may require higher temperatures (e.g., 130-140 °C) to achieve good results.[2][3][4]

Q3: How do I choose the optimal combination of base, solvent, and methylating agent?

The ideal combination balances reactivity, safety, and experimental convenience. The following table summarizes common choices for N-methylation of pyrrole-like heterocycles.

Base Methylating Agent Solvent Typical Temp. Key Considerations & Rationale
Sodium Hydride (NaH) Methyl Iodide (MeI)Anhydrous DMF or THF0 °C to RTGold Standard. NaH ensures complete, irreversible deprotonation. DMF is an excellent solvent for this reaction but can be difficult to remove. THF is a good alternative and is more easily removed under vacuum.
Potassium tert-Butoxide (KOtBu) Methyl Iodide (MeI)Anhydrous THF0 °C to RTA strong, soluble base that is often easier to handle than NaH powder. Effective for achieving high yields.[5]
Potassium Carbonate (K₂CO₃) Dimethyl Carbonate (DMC)DMF or NMP120-140 °C"Green" Method. DMC is less toxic.[3][4] Requires heat and a weaker base is sufficient as the reaction proceeds via a different mechanism. May be lower yielding for this specific substrate.
Caesium Carbonate (Cs₂CO₃) Phenyltrimethylammonium IodideToluene120 °CA milder base that can be effective with specific methylating agents, particularly for substrates sensitive to harsh conditions.[6]

Experimental Workflow & Logic

The N-methylation process follows a clear logical progression: deprotonation followed by nucleophilic attack. Understanding this workflow is key to troubleshooting at each step.

N_Methylation_Workflow sub Start: 4-bromo-1H-pyrrolo[2,3-b]pyridine base Add Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) sub->base anion Formation of Nucleophilic Pyrrolide Anion base->anion moisture Problem: Moisture Present base->moisture methyl Add Methylating Agent (e.g., CH3I) anion->methyl weak_base Problem: Incomplete Deprotonation anion->weak_base product Product: 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine methyl->product moisture->base Consumes Base weak_base->anion Low Anion Conc.

Caption: Logical workflow for the N-methylation reaction.

Gold-Standard Experimental Protocol

This protocol is a robust starting point for the N-methylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine using sodium hydride and methyl iodide.

Materials:

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, syringes, needles, and an inert gas line (N₂ or Ar)

Procedure:

  • Preparation: Dry a round-bottom flask and magnetic stir bar in an oven and cool under an inert atmosphere.

  • Reagent Setup: To the flask, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq). Seal the flask with a septum and purge with inert gas.

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the solution to dissolve the starting material.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-45 minutes, or until gas evolution ceases.

  • Methylation: Cool the reaction mixture back down to 0 °C. Slowly add methyl iodide (1.2-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[7][8]

References

Technical Support Center: Optimizing the Synthesis of 4-Aryl-1-Methyl-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for improving the yield and purity of 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridines, a scaffold of significant interest in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The predominant method for synthesizing this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on mastering this critical transformation.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most reliable route to 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridines involves the coupling of a 4-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) with a suitable arylboronic acid or ester. The general scheme is illustrated below.

Caption: General Suzuki-Miyaura reaction for 4-arylation.

Troubleshooting Guide: From Low Yields to Pure Products

This section addresses the most common experimental hurdles in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction is resulting in a consistently low yield or complete failure. What are the most critical parameters I should investigate first?

Answer: Low yields are a frequent issue but can almost always be resolved by systematically evaluating the core components of the reaction. The cause often lies within the catalyst system, reagent stability, or reaction environment.

The heart of the reaction is the catalytically active Pd(0) species. Its formation, stability, and activity are paramount.

  • Catalyst Choice & Pre-catalyst Activation: While Pd(PPh₃)₄ is a classic choice, modern, highly active pre-catalysts are often superior, especially for less reactive coupling partners like aryl chlorides.[1][2] Pre-catalysts like those developed by Buchwald (e.g., XPhos Pd G2/G3) are designed for efficient generation of the active Pd(0) species and can be crucial for challenging substrates.[3][4] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to Pd(0), a step that can be inefficient and lead to side reactions if not properly managed.[5]

  • The Ligand's Decisive Role: The ligand is not an accessory; it dictates the catalyst's reactivity and stability. For heteroaromatic systems, bulky, electron-rich phosphine ligands are often required.[3][6] They promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and facilitate the final reductive elimination.[7][8] Ligands like SPhos and XPhos have proven effective for coupling heteroaryl chlorides.[2][4] The choice of ligand can be the single most important factor in achieving high yield.[9][10]

  • Aryl Halide Reactivity: The C-X bond strength directly impacts the oxidative addition rate. The general reactivity trend is I > Br > OTf >> Cl .[1] While 4-chloro-7-azaindoles are often more accessible commercially, they are the most challenging to couple and demand a highly active catalyst system.[2][11] If yields are poor with a chloride, switching to the corresponding bromide or iodide will almost certainly improve results.

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to protodeboronation , a major side reaction where the C-B bond is cleaved by a proton source (like water), reverting the reagent to an arene and halting the catalytic cycle.[1][3] This is especially problematic for electron-deficient arylboronic acids.

    • Mitigation Strategy: Use fresh, high-purity boronic acid. For problematic substrates, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[3]

  • Base Selection: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[3] However, strong aqueous bases can accelerate protodeboronation.

    • Common Choices: Start with a moderately strong base like K₂CO₃ or Na₂CO₃. If yields are low or protodeboronation is suspected, switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1][3] Screening different bases is a standard optimization step.

  • Solvent Purity and Degassing: Oxygen is a potent catalyst poison; it can oxidize the active Pd(0) to inactive Pd(II), leading to catalyst death and homocoupling side products.[7]

    • Best Practice: Use anhydrous, deoxygenated solvents. Common solvent systems include mixtures of 1,4-dioxane, THF, or DME with water.[1][12] Degas the solvent and the entire reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution or by using freeze-pump-thaw cycles.[5]

  • Temperature Control: Suzuki couplings are typically run at elevated temperatures (80-110 °C) to drive the reaction forward.[3] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting start Low or No Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_reagents 2. Assess Reagent Quality start->check_reagents check_conditions 3. Verify Reaction Conditions start->check_conditions catalyst_q1 Using Pd(II) pre-catalyst? Ensure efficient reduction. check_catalyst->catalyst_q1 catalyst_q2 Using Aryl Chloride? Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->catalyst_q2 catalyst_q3 Is catalyst fresh? check_catalyst->catalyst_q3 reagent_q1 Suspect Protodeboronation? Use fresh boronic acid or switch to pinacol ester / trifluoroborate salt. check_reagents->reagent_q1 reagent_q2 Using Aryl Chloride? Consider switching to Aryl Bromide or Iodide. check_reagents->reagent_q2 condition_q1 Is atmosphere truly inert? Improve degassing protocol. check_conditions->condition_q1 condition_q2 Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). check_conditions->condition_q2 condition_q3 Use anhydrous, degassed solvents. check_conditions->condition_q3 success Yield Improved catalyst_q3->success reagent_q1->success condition_q2->success

Caption: A workflow diagram for troubleshooting low yields.
Problem 2: Significant Side Product Formation

Question: My reaction works, but I'm observing significant impurities, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: The primary culprits are typically homocoupling of the boronic acid and protodeboronation of the starting material.

  • Homocoupling (Biaryl Formation): This occurs when two molecules of the boronic acid couple with each other, forming an Ar-Ar byproduct. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in the absence of the aryl halide.[7]

    • Solution: The most effective solution is rigorous deoxygenation of the reaction mixture.[3][5] Ensure your inert atmosphere is maintained throughout the reaction. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst system can also reduce the amount of "ligandless" Pd(II) species that may promote this side reaction.[3]

  • Protodeboronation: As discussed above, this side reaction consumes your boronic acid, reducing the potential yield and leaving behind the corresponding arene as an impurity.

    • Solution: Use milder bases (e.g., K₃PO₄ instead of NaOH), minimize water content where possible, and protect the boronic acid as a more stable ester derivative.[1][3]

  • Dehalogenation: In some cases, the starting 4-halo-azaindole can be reduced to the 4-unsubstituted product. This can be influenced by the ligand, solvent, and base combination. If this is a major issue, screening different ligands and bases is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 4-chloro, 4-bromo, or 4-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine? For the highest chance of success and milder reaction conditions, the reactivity order I > Br > Cl should guide your choice.[1] The 4-iodo derivative will be the most reactive, followed by the 4-bromo. The 4-chloro derivative is the least reactive and will require a more specialized and highly active catalyst system (e.g., a Buchwald pre-catalyst with a ligand like SPhos).[2][4] Your choice may ultimately depend on the commercial availability and cost of the starting materials.

Q2: How do I choose the optimal Palladium catalyst and ligand? There is no single "best" system, as the optimal choice depends on the electronic and steric properties of your specific aryl coupling partners. However, a general decision tree can be helpful:

  • For Aryl Bromides/Iodides: Start with a standard, robust catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄. These are often sufficient for reactive halides.

  • For Aryl Chlorides or Sterically Hindered Partners: Immediately move to a high-activity system. Use a modern pre-catalyst (e.g., XPhos-Pd-G3) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[3][13] These ligands accelerate the slow oxidative addition step, which is rate-limiting for chlorides.[7]

Q3: My product is difficult to purify from residual boronic acid and its byproducts. Any suggestions? Boronic acids and their derivatives can be challenging to remove via standard silica gel chromatography.

  • Acid/Base Wash: During the aqueous workup, an acidic wash (e.g., with 1M HCl) can help remove basic impurities, while a basic wash (e.g., with saturated NaHCO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

  • Biphasic Extraction: A common trick is to dilute the crude product in an organic solvent (like ethyl acetate) and wash it with a 1M NaOH solution. This can extract the boronic acid into the aqueous layer. Be cautious if your product has acid- or base-sensitive functional groups.

  • Specialized Scavengers: If problems persist, consider using a boronic acid scavenger resin during workup.

Experimental Protocol Example

Optimized Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine with an Arylboronic Acid

This protocol is a starting point and should be optimized for each specific substrate combination. It utilizes a modern catalyst system suitable for the less reactive chloro- starting material.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Establishing Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen.

    • Repeat this evacuate/backfill cycle three to five times to ensure a completely oxygen-free environment.[1]

  • Solvent Addition and Degassing:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.[4]

    • Bubble argon through the stirred solution for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Once complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to yield the final product.

Key Parameter Comparison

The following table summarizes the influence of key reaction components on the synthesis of 4-aryl-7-azaindoles.

ParameterStandard ChoiceOptimized Choice (for challenging substrates)Rationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Buchwald Pre-catalysts (e.g., XPhos Pd G3)Pre-catalysts provide a more reliable and efficient route to the active Pd(0) species, increasing reaction rate and consistency.[4]
Ligand PPh₃, dppfBulky, electron-rich phosphines (XPhos, SPhos)These ligands accelerate the rate-limiting oxidative addition step, especially for aryl chlorides, and promote reductive elimination.[2][7][8]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are more effective at forming the active boronate species without introducing hydroxide that can promote side reactions.[1][4]
Solvent Toluene, Dioxane/H₂ODioxane/H₂O, THF/H₂OAprotic polar solvents effectively solubilize reagents and stabilize catalytic intermediates. Water is often necessary to help dissolve the inorganic base.[1][13]
Boron Source Arylboronic AcidArylboronic Acid Pinacol Ester, MIDA BoronateEsters and MIDA boronates are significantly more stable and resistant to protodeboronation, reducing side reactions and improving yield.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar¹-Ar² (Desired Product) red_elim->product ar1x Ar¹-X (Azaindole Halide) ar1x->ox_add ar2b Ar²-B(OH)₃⁻ (Activated Boronate) ar2b->transmetal base Base base->ar2b Activation boronic_acid Ar²-B(OH)₂

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Strategies for Palladium Residue Removal from Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrolopyridine compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of these valuable nitrogen-containing heterocycles. However, the subsequent removal of residual palladium to meet stringent regulatory limits is a critical and often challenging step.[1][2] Pyrrolopyridine scaffolds can chelate with palladium, complicating its removal and necessitating robust, well-designed purification strategies.

This guide provides practical, in-depth solutions to common issues encountered during palladium removal, combining troubleshooting advice with answers to frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific problems that researchers may face during the purification of pyrrolopyridine compounds.

Q1: My silica gel column isn't removing all the palladium. What's going wrong?

A1: Standard silica gel chromatography is often insufficient for complete palladium removal, especially with N-heterocyclic compounds like pyrrolopyridines.[3] Studies have shown that even after column chromatography, residual palladium levels can remain high, often exceeding 100 ppm.[3]

  • Causality: The nitrogen atoms in the pyrrolopyridine ring system can form stable complexes with palladium species. These complexes can co-elute with your product, especially if the solvent system is not optimized for breaking this interaction. Furthermore, palladium can exist in multiple forms (e.g., Pd(0), Pd(II), colloidal nanoparticles), which have different affinities for silica.[4]

  • Troubleshooting Steps & Solutions:

    • Introduce a Chelating Agent: Before loading your column, consider pre-treating your crude product solution with a strong palladium scavenger. This will form a more tightly bound complex that may have a different chromatographic profile.

    • Modify the Mobile Phase: Adding a small amount of a competitive ligand or a mild acid to your mobile phase can sometimes disrupt the product-palladium interaction, allowing for better separation on the column. Self-Validation: Perform a small-scale trial to ensure the additive does not degrade your target compound.

    • Use Functionalized Silica: Instead of plain silica, use silica functionalized with thiol or amine groups. These have a much higher affinity for palladium and are more effective at capturing it.[5]

    • Post-Chromatography Scavenging: Accept that the column may only achieve bulk removal. Plan for a secondary scavenging step on the pooled, product-containing fractions to reduce levels to <10 ppm.[3][6] This is often the most reliable approach.

Q2: I used a thiol-based scavenger, but my residual palladium levels are still high. Why?

A2: While thiol-based scavengers are highly effective, their performance can be compromised by several factors.

  • Causality & Solutions:

    • Palladium Oxidation State: Thiol scavengers are generally most effective for softer Pd(II) species. If your residual palladium is primarily Pd(0) nanoparticles, the binding kinetics can be very slow. Consider adding a mild oxidant to convert Pd(0) to Pd(II) before scavenging, but first confirm your product is stable to the oxidant.

    • Steric Hindrance: Your pyrrolopyridine product might be a bulky molecule that sterically shields the coordinated palladium, preventing the scavenger's functional groups from accessing the metal center.

    • Process Parameters: Scavenging is not instantaneous. The efficiency is dependent on temperature, time, and scavenger loading.[7]

      • Temperature: Increasing the temperature (e.g., to 40-60 °C) can increase reaction kinetics and break weaker product-palladium interactions.[5][8]

      • Time: Ensure adequate treatment time. Some processes require several hours, even up to 18 hours, for complete removal.[5][6]

      • Amount: Use an appropriate excess of the scavenger. A typical starting point is 4-10 molar equivalents of scavenging groups relative to the initial palladium concentration.

Q3: My product yield is significantly lower after using a scavenger or activated carbon. What is the cause?

A3: Product loss during scavenging is a common issue, typically caused by non-specific binding of your compound to the purification medium.[1][8]

  • Causality & Solutions:

    • Adsorbent Choice: Activated carbon, while inexpensive, has a high surface area with various functional groups that can adsorb your product, especially if it is planar or aromatic.[5][8] Functionalized silica or polymer scavengers are often more selective.[9]

    • Solvent System: The solvent plays a crucial role. If your product has low solubility in the chosen solvent, it is more likely to precipitate onto the surface of the scavenger.

      • Action: Switch to a solvent where your product is highly soluble. This will minimize non-specific binding and maximize the interaction between the dissolved palladium species and the scavenger.[8]

    • Minimize Adsorbent Amount: Overuse of the scavenger increases the surface area available for non-specific binding. Use the minimum effective amount by running a small-scale optimization experiment to determine the ideal scavenger-to-palladium ratio.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for palladium in pharmaceutical compounds?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products.[1][10] Palladium is classified as a Class 2B element, which requires a risk assessment if it is intentionally added to the process.[10][11][12]

The Permitted Daily Exposure (PDE) limits are the primary reference:

  • Oral: 100 µ g/day

  • Parenteral (Injection): 10 µ g/day

  • Inhalation: 1 µ g/day

These PDE values are often converted to a concentration limit (ppm) based on the maximum daily dose of the drug product.[13] For an oral drug with a maximum dose of 10 grams per day, the limit is 10 ppm.[13]

Q2: How do I choose the right palladium removal technique for my pyrrolopyridine?

A2: The optimal method depends on the palladium species, the scale of your synthesis, and the nature of your final compound.[8][14] The following decision tree provides a logical workflow for selecting a suitable strategy.

G start Start: Crude Product (Post-Reaction) pd_state Is the Pd species known? start->pd_state hetero Heterogeneous (e.g., Pd/C) pd_state->hetero Yes homo Homogeneous (Soluble) pd_state->homo Yes unknown_state State Unknown pd_state->unknown_state No filtration Simple Filtration (e.g., through Celite) hetero->filtration screening Perform Scavenger Screening homo->screening analysis Analyze Pd Levels (ICP-MS) filtration->analysis scavenger_type Select Scavenger Type screening->scavenger_type pd0 Primarily Pd(0) scavenger_type->pd0 Known pd2 Primarily Pd(II) scavenger_type->pd2 Known tmt_scav Use TMT or Thiol-based Scavenger pd0->tmt_scav thiol_scav Use Thiol- or Amine-based Scavenger (e.g., SiliaMetS Thiol) pd2->thiol_scav thiol_scav->analysis tmt_scav->analysis final_check Pd < 10 ppm? analysis->final_check pass Purification Complete final_check->pass Yes reprocess Reprocess or Combine Methods (e.g., Scavenging + Crystallization) final_check->reprocess No reprocess->screening broad_screen Screen Broad-Spectrum Scavengers (e.g., TMT, Activated Carbon) unknown_state->broad_screen broad_screen->analysis

Caption: Decision tree for selecting a palladium removal strategy.

Q3: What are the main classes of palladium removal methods?

A3: There are several established techniques, each with distinct advantages and disadvantages. The choice is highly dependent on the specific compound and process.[5][14]

MethodMechanismAdvantagesDisadvantagesBest For
Metal Scavengers Chemisorption: Functional groups on a solid support (silica/polymer) bind tightly to palladium.[5][15]High selectivity and efficiency[9]; easy removal by filtration.Higher cost; requires screening and optimization.[1]Removing low to moderate levels of dissolved palladium to meet strict limits (<10 ppm).
Activated Carbon Physisorption: Palladium species adsorb onto the high-surface-area carbon material.[5][14]Low cost; effective for various Pd species.[16]Can have low selectivity, leading to product loss[5][8]; may require large quantities.Bulk palladium removal, especially when cost is a primary concern.
Crystallization Exclusion: The desired compound crystallizes, leaving impurities (palladium) in the mother liquor.[8][17]Can be highly effective and integrated into the final product isolation step.Efficiency is highly system-dependent; palladium can sometimes co-crystallize or get trapped.[1]Final purification step for crystalline solids where impurities are soluble in the mother liquor.
Chromatography Differential Adsorption: Separation based on the differential affinity of the product and palladium species for the stationary phase.Well-understood and widely available.Often insufficient for complete removal[3]; solvent-intensive and can be difficult to scale.Bulk removal of impurities and initial product isolation.
Extraction Partitioning: Palladium is partitioned into an aqueous phase, often with the help of a chelating agent.[18]Simple and scalable.Often results in incomplete removal; may require multiple extractions.[18]Situations where palladium can be converted into a water-soluble salt.

Q4: How do I accurately measure the amount of residual palladium in my sample?

A4: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[3][19][20] This technique offers excellent sensitivity, with detection limits at the sub-ng/L (parts per billion) level, which is necessary to confirm compliance with regulatory guidelines.[20] While other methods like Atomic Absorption Spectrometry (AAS) exist, ICP-MS is generally preferred for its superior detection power and ability to handle complex sample matrices.[19][20] Proper sample preparation is critical to avoid errors, especially when dealing with organic solvents.[21]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Screening and Implementing a Palladium Scavenger

This protocol provides a self-validating workflow to identify and use the most effective scavenger for your pyrrolopyridine compound.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization & Scale-up prep_sample 1. Prepare Stock Solution of Crude Product select_scav 2. Select 3-4 Scavengers (e.g., Thiol, Amine, TMT) prep_sample->select_scav run_parallel 3. Run Parallel Experiments (Small Scale, e.g., 100 mg) select_scav->run_parallel screen_conditions 4. Test Conditions (e.g., RT vs 50°C) run_parallel->screen_conditions analyze_screen 5. Analyze Supernatant via ICP-MS screen_conditions->analyze_screen select_best 6. Identify Best Scavenger (& Condition) analyze_screen->select_best optimize_load 7. Optimize Scavenger Loading (e.g., 2, 5, 10 equiv.) select_best->optimize_load scale_up 8. Scale-Up to Full Batch optimize_load->scale_up final_qc 9. Final QC Analysis (ICP-MS) scale_up->final_qc

Caption: Workflow for scavenger selection and implementation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrrolopyridine product containing a known concentration of palladium (determined by initial ICP-MS analysis) in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to create a stock solution.[8]

  • Scavenger Addition (Screening): In separate vials, treat aliquots of the stock solution with different palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS DMT, Activated Carbon). Use a consistent scavenger loading, for example, 10 molar equivalents of functional groups relative to the initial palladium content.

  • Incubation: Stir the mixtures at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[8] The optimal time and temperature should be determined experimentally, but a range of 2 to 18 hours is common.[5][8]

  • Filtration: Filter each mixture through a 0.45 µm syringe filter or a small pad of Celite to remove the solid scavenger.[8]

  • Analysis and Selection: Analyze the palladium concentration in each filtrate using ICP-MS.[3] Select the scavenger and conditions that provide the most efficient removal with the highest product recovery.

  • Optimization and Scale-Up: Once the best scavenger is identified, perform a small-scale experiment to optimize the loading (e.g., test 2, 5, and 10 equivalents). After identifying the minimum effective amount, apply the optimized protocol to the full batch.

References

Validation & Comparative

A Technical Guide to Kinase Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, making it a versatile starting point for the development of targeted therapeutics.[1] However, the clinical success of a kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the human kinome. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling.

This guide provides an in-depth comparison of the kinase selectivity profiles of various 1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies. We will delve into the "why" behind experimental choices, offering insights to aid in the design and interpretation of kinase selectivity studies.

Comparative Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of kinases it has been shown to inhibit. Strategic modifications to this core structure have yielded potent and selective inhibitors for various kinase families implicated in oncology and other diseases. The following table summarizes the in vitro inhibitory activities of several exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against their primary targets and other relevant kinases. This data highlights the tunable nature of the scaffold, where different substitutions can dramatically alter both potency and selectivity.

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Compound A TNIK<1--
Compound 4h FGFR17Sunitinib261
FGFR29
FGFR325
FGFR4712
Compound 22 CDK848.6--
Compound 34 c-Met1.68--
Compound 14c JAK3Potent (specific value not provided)--

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives. This table showcases the potency of different derivatives against their respective primary kinase targets. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Sunitinib, a multi-kinase inhibitor, is included for comparison where relevant. Data is compiled from multiple sources.[2][3][4][5]

The data reveals that derivatives can be engineered to be highly potent, with some exhibiting sub-nanomolar IC50 values against their target kinase, such as TNIK inhibitors.[2] Furthermore, compounds like 4h demonstrate pan-FGFR inhibitory activity, with selectivity over other kinases. This highlights the importance of screening against a broad panel of kinases to fully characterize the selectivity profile of a given compound.

The Rationale Behind Kinase Selectivity Profiling: A Multi-faceted Approach

A comprehensive understanding of a kinase inhibitor's selectivity cannot be gleaned from a single assay. A tiered approach, beginning with biochemical assays and progressing to cell-based and in vivo studies, is essential for a thorough evaluation.

Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of an inhibitor's ability to engage with a purified kinase enzyme. These assays are crucial for determining initial potency (IC50) and for broad kinome screening to identify potential off-targets.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. This method is highly sensitive and amenable to high-throughput screening.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular choice for their robustness and homogeneous format. In a typical kinase TR-FRET assay, a fluorescently labeled substrate and a phospho-specific antibody labeled with a different fluorophore are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the two fluorophores into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.

  • Radiometric Assays: These traditional assays utilize a radiolabeled phosphate donor (γ-³²P-ATP or γ-³³P-ATP). The kinase transfers the radiolabeled phosphate to a substrate, and the amount of incorporated radioactivity is measured. While highly sensitive and considered a gold standard, the use of radioactive materials requires specialized handling and disposal.

Cellular Assays: Bridging the Gap to Biological Relevance

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular assays are therefore a critical next step to confirm that an inhibitor can engage its target within a living cell and exert the desired biological effect.

  • NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase in live cells. The assay utilizes a target kinase fused to a NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase. When the tracer is bound, energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner, allowing for the determination of intracellular affinity.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, it is crucial to follow well-defined protocols. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from Promega's technical manual and outlines the steps for determining the IC50 of a 1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • 1H-pyrrolo[2,3-b]pyridine test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative in the appropriate kinase buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (kinase and substrate, no inhibitor) and a negative control (substrate only, no kinase).

  • Initiate Kinase Reaction: Start the reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately reflect the inhibitor's potency.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase and luciferin necessary for the luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the intracellular target engagement of a 1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase

  • 1H-pyrrolo[2,3-b]pyridine test compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well cell culture plates

  • Plate reader capable of measuring luminescence and BRET

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into assay plates. Allow the cells to express the fusion protein for approximately 24 hours.

  • Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of the test compound. Add the test compound and the specific NanoBRET™ Tracer to the cells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow the compound and tracer to reach binding equilibrium (typically 2 hours).

  • Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement in the cellular environment.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental process, we provide the following diagrams created using Graphviz.

Signaling Pathways

These diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K 1H_pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) 1H_pyrrolo_pyridine->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: FGFR Signaling Pathway and Inhibition.

TNIK_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Degrades beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Wnt Target Gene Expression TCF_LEF->Gene_Expression TNIK TNIK TNIK->TCF_LEF Activates 1H_pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative 1H_pyrrolo_pyridine->TNIK Inhibits

Caption: TNIK's Role in Wnt Signaling and Inhibition.

Experimental Workflow

This diagram outlines the general workflow for kinase selectivity profiling.

Kinase_Profiling_Workflow Compound_Synthesis 1H-pyrrolo[2,3-b]pyridine Derivative Synthesis Biochemical_Screening Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Screening IC50_Determination Primary Target IC50 Determination Biochemical_Screening->IC50_Determination Kinome_Profiling Broad Kinome Selectivity Profiling Biochemical_Screening->Kinome_Profiling Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) IC50_Determination->Cellular_Assay Kinome_Profiling->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: Kinase Inhibitor Selectivity Profiling Workflow.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising framework for the development of novel kinase inhibitors. As demonstrated, subtle chemical modifications can lead to significant changes in potency and selectivity, allowing for the fine-tuning of inhibitor profiles to achieve desired therapeutic effects while minimizing off-target activities. A rigorous and multi-tiered approach to selectivity profiling, incorporating both biochemical and cellular assays, is paramount to fully characterizing these promising drug candidates and advancing them towards clinical applications. This guide provides a foundational understanding of the principles and practices involved in this critical aspect of drug discovery.

References

A Senior Application Scientist's Guide to In Vitro FGFR Kinase Assays for Novel Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and developmental biology, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases represents a critical and intensely studied class of therapeutic targets. Dysregulation of FGFR signaling is a known driver in numerous cancers, making the accurate characterization of novel inhibitors a cornerstone of modern drug discovery.[1][2]

This guide provides a comparative overview of common in vitro assay methodologies for profiling FGFR kinase inhibitors. We will move beyond simple procedural lists to explain the underlying principles, the rationale for experimental choices, and the self-validating systems required to generate trustworthy, high-quality data.

The FGFR Signaling Pathway: A Primer for Targeted Inhibition

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, in conjunction with heparan sulfate proteoglycans, to the extracellular domain of an FGFR.[2][3] This event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation activates the kinase, creating docking sites for various adaptor proteins and enzymes. These interactions trigger several key downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which collectively regulate critical cellular processes like proliferation, survival, and migration.[3][4][5] Understanding this mechanism is paramount, as most small-molecule inhibitors are designed to compete with ATP at the kinase domain's active site, thereby preventing the initial autophosphorylation and all subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation & Activation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K label_mapk RAS-MAPK Pathway label_pi3k PI3K-AKT Pathway SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) ERK->Gene Expression\n(Proliferation, Differentiation) AKT AKT PI3K->AKT Cell Survival\n& Metabolism Cell Survival & Metabolism AKT->Cell Survival\n& Metabolism Cell Morphology\n& Migration Cell Morphology & Migration PLCG->Cell Morphology\n& Migration Gene Expression Gene Expression STAT->Gene Expression

Caption: The FGFR signaling cascade, a key target for kinase inhibitors.

Comparing In Vitro Kinase Assay Technologies

The fundamental goal of an in vitro kinase assay is to measure the transfer of a phosphate group from ATP to a substrate by the FGFR enzyme. The choice of technology depends on factors like throughput requirements, sensitivity, cost, and laboratory infrastructure.

Assay Technology Principle Throughput Sensitivity Safety Considerations Key Advantages Key Disadvantages
Radiometric Assay Measures the incorporation of radiolabeled phosphate ([γ-³²P] or [γ-³³P]ATP) into a peptide or protein substrate.[6][7][8]Low to MediumVery HighRequires handling of radioactive materials, specialized licenses, and waste disposal."Gold standard" for direct measurement of phosphorylation, high sensitivity, and tolerance for various reaction conditions.[6][9]Safety hazards, regulatory burden, not amenable to high-throughput screening (HTS).[10]
Luminescence-Based Measures either the amount of ATP consumed (Kinase-Glo®) or the amount of ADP produced (ADP-Glo™) via a luciferase-luciferin reaction.[11][12][13]High to Ultra-HighHighGeneral lab safety.Homogeneous "add-and-read" format, high signal-to-background ratio, well-suited for HTS.[12]Indirect measurement, susceptible to interference from compounds affecting luciferase or ATPases.
TR-FRET Measures the phosphorylation of a fluorescently labeled substrate. A terbium- or europium-labeled antibody binds the phosphorylated substrate, bringing it close to the fluorescent label and causing Förster Resonance Energy Transfer.[14][15]High to Ultra-HighHighGeneral lab safety.Ratiometric measurement reduces well-to-well variability, robust for HTS, fewer interferences than standard fluorescence.[16]Higher reagent cost, requires specific plate readers, potential for compound autofluorescence.
Detailed Protocol: Luminescence-Based FGFR Kinase Assay (ADP-Glo™)

The ADP-Glo™ assay is a robust and widely adopted method for HTS and inhibitor profiling due to its high sensitivity and simple workflow.[12][17] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It involves two steps: first, the remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[12][13][18]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP Detection reagents Combine: - FGFR Kinase - Peptide Substrate - ATP - Test Inhibitor incubation1 Incubate at RT (e.g., 60 minutes) reagents->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo Kinase reaction produces ADP and consumes ATP incubation2 Incubate at RT (e.g., 40 minutes) add_adpglo->incubation2 add_kdr Add Kinase Detection Reagent incubation2->add_kdr Remaining ATP is depleted incubation3 Incubate at RT (e.g., 30 minutes) add_kdr->incubation3 read_lum Read Luminescence incubation3->read_lum

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • Kinase-specific peptide substrate (e.g., Poly(E-Y))

  • Adenosine triphosphate (ATP)

  • Test Inhibitors (solubilized in 100% DMSO)

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[19]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Causality Note: This entire procedure is performed sequentially in the same assay plate, minimizing handling errors and making it ideal for automation.

  • Compound Preparation:

    • Create a serial dilution series of your novel inhibitor in 100% DMSO. A common approach is an 11-point, 3-fold dilution starting from a high concentration (e.g., 1 mM).

    • Transfer a small volume (e.g., 1 µL) of each inhibitor concentration and DMSO (vehicle control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentrations of enzyme and substrate must be optimized beforehand. Expert Tip: The ATP concentration should be set near the Michaelis-Menten constant (Km) for ATP for the specific FGFR isoform to ensure sensitive detection of ATP-competitive inhibitors.[9]

    • Add the 2X Kinase/Substrate mix to the wells containing the compounds/DMSO.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding the 2X ATP solution to all wells. The final reaction volume is typically 5-10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.[19]

  • Signal Generation & Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[19]

    • Add a 2X volume of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP produced to ATP and provides luciferase/luciferin to generate a light signal.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[19]

    • Read the luminescence on a plate reader.

  • Normalization:

    • Positive Control (0% Inhibition): Wells containing kinase, substrate, ATP, and only DMSO vehicle. The average signal from these wells represents maximum kinase activity.

    • Negative Control (100% Inhibition): Wells containing substrate and ATP but no kinase enzyme. This provides the background signal.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[20][21]

  • Assay Quality - The Z'-Factor:

    • Trustworthiness in HTS is paramount. The Z'-factor is a statistical parameter that validates the quality of an assay by measuring the dynamic range and data variation.[22][23]

    • Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

      • Where SD is the standard deviation and Mean is the average of the positive and negative controls.

    • An assay is considered robust and suitable for screening when the Z'-factor is > 0.5 .[22][23][24] This calculation should be performed during assay development and periodically during screening campaigns to ensure data reliability.

Presenting Comparative Data for a Novel Inhibitor

The ultimate goal is to determine not only the potency of a novel inhibitor but also its selectivity. This is achieved by testing the compound against the target FGFR isoform(s) and a panel of other related and unrelated kinases.

Table 2: Example Inhibitory Profile of "Inhibitor-X"

Kinase Target IC₅₀ (nM) Assay Format Selectivity over FGFR4
FGFR4 2.5 ADP-Glo™ -
FGFR1150ADP-Glo™60-fold
FGFR295ADP-Glo™38-fold
FGFR340ADP-Glo™16-fold
VEGFR2850ADP-Glo™340-fold
PDGFRβ>10,000ADP-Glo™>4000-fold
c-Kit>10,000ADP-Glo™>4000-fold

This data presentation clearly and objectively communicates the high potency and selectivity of "Inhibitor-X" for its intended target, FGFR4, over other FGFR family members and key related kinases.[25] This is a critical step in advancing a compound from initial hit to a viable lead candidate.[26]

References

A Researcher's Guide to Cell-Based Assays for Evaluating 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors targeting a range of human diseases, from cancers to autoimmune disorders.[1][2] Derivatives of this versatile scaffold have shown significant promise in modulating the activity of key kinases such as Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Bruton's tyrosine kinase (BTK).[3][4][5] However, the journey from a promising chemical entity to a clinically viable drug candidate is paved with rigorous biological evaluation. Cell-based assays are indispensable tools in this process, providing a more physiologically relevant context than purely biochemical assays and offering critical insights into a compound's efficacy, selectivity, and mechanism of action within a living system.[6][7]

This guide provides a comparative overview of essential cell-based assays for characterizing inhibitors derived from the this compound scaffold. We will delve into the principles, protocols, and data interpretation for a suite of assays designed to answer fundamental questions about your compound's activity: Does it kill cancer cells? How does it induce cell death? Does it engage its intended target in a cellular environment? And does it inhibit the downstream signaling of its target kinase?

Section 1: Assessing Cellular Viability and Cytotoxicity

A primary goal for many kinase inhibitors, particularly in oncology, is to curtail the proliferation of cancer cells. Cell viability and cytotoxicity assays are the first line of assessment, providing a quantitative measure of a compound's effect on cell population health.

Metabolic Assays: A Measure of Cellular Health

Metabolically active cells maintain a reducing environment and high levels of ATP. Assays that measure these parameters serve as excellent proxies for cell viability.

  • Tetrazolium Reduction Assays (MTT, MTS): These colorimetric assays rely on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[8] The amount of formazan produced is proportional to the number of living cells. While widely used due to their cost-effectiveness, MTT assays have limitations, including potential toxicity of the MTT reagent itself and interference from colored compounds.[9]

  • ATP Measurement Assays (e.g., CellTiter-Glo®): A more sensitive and robust alternative is the measurement of intracellular ATP levels. The CellTiter-Glo® assay, for instance, utilizes a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ATP present, which in turn correlates with the number of viable cells.[10][11] This "add-mix-measure" format is highly amenable to high-throughput screening.[11]

Assay Principle Detection Advantages Disadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenasesColorimetricInexpensive, well-establishedCan be toxic to cells, potential for compound interference, requires solubilization step
MTS Similar to MTT, but produces a water-soluble formazanColorimetricSimpler protocol than MTT (no solubilization)Similar limitations to MTT regarding compound interference
CellTiter-Glo® Luciferase-based detection of ATPLuminescentHigh sensitivity, wide linear range, simple "add-mix-measure" protocolHigher cost compared to colorimetric assays
Experimental Protocol: ATP-Based Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound-derived inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well at a 1:1 ratio with the cell culture medium.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding how a compound induces cell death is as crucial as knowing that it does. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[12]

Caspase Activity Assays

Caspases are a family of proteases that execute the apoptotic program. Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct readout of apoptosis induction.

  • Luminescent Caspase Assays (e.g., Caspase-Glo® 3/7): These assays utilize a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[13] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Annexin V Binding Assays

In healthy cells, phosphatidylserine is restricted to the inner leaflet of the plasma membrane.[12] During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[12]

  • Real-Time Annexin V Assays (e.g., RealTime-Glo™ Annexin V): These innovative assays allow for the kinetic monitoring of apoptosis.[14] They use a combination of an Annexin V-luciferase fusion protein and a cell-impermeant pro-fluorescent DNA dye.[14] As PS is exposed, the Annexin V fusion proteins bind, leading to a luminescent signal.[14] Upon loss of membrane integrity in late-stage apoptosis or necrosis, the DNA dye enters the cell and fluoresces.[14] This dual-reporter system enables the differentiation between apoptosis and necrosis in real-time.[15]

Assay Principle Detection Advantages Disadvantages
Caspase-Glo® 3/7 Cleavage of a luminogenic substrate by activated caspase-3/7LuminescentHigh sensitivity, specific for apoptosisMeasures a relatively late event in the apoptotic cascade
RealTime-Glo™ Annexin V Binding of a luciferase-tagged Annexin V to externalized phosphatidylserineLuminescent and FluorescentReal-time kinetic measurements, distinguishes between apoptosis and necrosisCan be more complex to set up and analyze than endpoint assays
Experimental Protocol: Real-Time Apoptosis and Necrosis Assay
  • Cell Seeding: Plate cells in a 96-well plate.

  • Reagent and Compound Addition: Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent and add it to the cells. Immediately after, add the serially diluted inhibitor.

  • Kinetic Measurement: Place the plate in a plate reader equipped with an environmental control chamber (37°C, 5% CO2). Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

  • Data Analysis: Plot the luminescent (apoptosis) and fluorescent (necrosis) signals over time for each inhibitor concentration. This will reveal the kinetics of cell death induction.

Section 3: Confirming Target Engagement in a Cellular Context

While a compound may potently inhibit a purified kinase in a test tube, its effectiveness in a cell depends on its ability to reach and bind to its target within the complex intracellular environment. Target engagement assays are crucial for confirming this direct interaction.[16]

Bioluminescence Resonance Energy Transfer (BRET)-Based Assays (e.g., NanoBRET™)

NanoBRET™ is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[17] The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the kinase's active site is then added to the cells.[16] When the tracer is bound to the kinase, energy transfer occurs from the luciferase to the tracer, generating a BRET signal.[17] An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[18] This allows for the quantitative measurement of compound affinity and residence time at the target in live cells.[16][19]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[20] In this assay, cells are treated with the inhibitor and then heated to a specific temperature. The cells are then lysed, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or ELISA. A compound that binds to the target kinase will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to untreated cells.

Assay Principle Detection Advantages Disadvantages
NanoBRET™ Competitive displacement of a fluorescent tracer from a luciferase-tagged kinaseBRET (luminescence and fluorescence)Quantitative measurement of affinity and residence time in live cells, high-throughput compatibleRequires genetic modification of cells to express the fusion protein
CETSA® Ligand-induced thermal stabilization of the target proteinWestern blot, ELISA, or mass spectrometryLabel-free, can be performed on unmodified cells and even tissuesLower throughput, can be technically challenging

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfect Transfect cells with NanoLuc-Kinase fusion vector Plate Plate transfected cells in a 96-well plate Transfect->Plate Treat_Inhibitor Add serially diluted inhibitor to cells Plate->Treat_Inhibitor Add_Tracer Add NanoBRET™ tracer and Nano-Glo® Substrate Treat_Inhibitor->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Measure Measure luminescence at two wavelengths (donor and acceptor) Incubate->Measure Calculate Calculate BRET ratio Measure->Calculate Plot Plot dose-response curve to determine IC50 Calculate->Plot

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Section 4: Measuring Downstream Signaling Inhibition

The ultimate validation of a kinase inhibitor's efficacy is its ability to block the downstream signaling cascade initiated by its target. This is typically assessed by measuring the phosphorylation status of a key substrate of the target kinase.

Methods for Detecting Protein Phosphorylation

Several techniques can be employed to quantify changes in protein phosphorylation.[21]

  • Western Blotting: This classic technique allows for the visualization and semi-quantitative analysis of specific phosphorylated proteins.[22] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the substrate.[23] The total amount of the substrate protein should also be measured as a loading control.[22]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Phospho-specific ELISAs offer a more quantitative and higher-throughput alternative to Western blotting.[24] In a sandwich ELISA format, a capture antibody binds the total substrate protein, and a detection antibody specific for the phosphorylated form is used for quantification.[23]

  • Flow Cytometry: Intracellular flow cytometry can be used to measure protein phosphorylation at the single-cell level. Cells are fixed, permeabilized, and stained with a fluorescently labeled phospho-specific antibody. This method is particularly useful for analyzing heterogeneous cell populations.[21]

Signaling Pathway Visualization: JAK/STAT Pathway Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor This compound derivative Inhibitor->JAK inhibits pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocol: Western Blot for Phospho-STAT
  • Cell Culture and Treatment: Seed cells and treat with an appropriate cytokine (e.g., IL-6 or IFNγ for JAK/STAT pathway activation) in the presence or absence of the inhibitor for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., phospho-STAT3). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the substrate protein to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in phosphorylation upon inhibitor treatment.

Conclusion

The evaluation of inhibitors derived from the this compound scaffold requires a multi-faceted approach employing a suite of well-chosen cell-based assays. By systematically assessing a compound's impact on cell viability, its mechanism of cell death induction, its ability to engage its target in a cellular milieu, and its effect on downstream signaling, researchers can build a comprehensive biological profile of their lead candidates. This rigorous, data-driven approach is fundamental to making informed decisions in the drug discovery pipeline and ultimately, to the successful development of novel therapeutics.

References

The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized treatment paradigms. Among the myriad of heterocyclic systems explored for this purpose, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has proven to be a "privileged" structure. Its ability to mimic the adenine core of ATP allows for potent and selective inhibition of a diverse range of kinases. This guide provides an in-depth comparison of kinase inhibitors derived from the versatile building block, 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, with other prominent kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

Introduction to the this compound Scaffold

The compound this compound serves as a crucial starting material for the synthesis of a multitude of kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The methyl group at the 1-position can influence solubility and metabolic stability. This strategic functionalization allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

This guide will delve into a comparative analysis of pyrrolo[2,3-b]pyridine-based inhibitors targeting four major kinase families: Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and the c-Met receptor.

I. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of the FGFR signaling pathway is a key driver in various cancers. Consequently, the development of potent and selective FGFR inhibitors is of significant therapeutic interest.

The Pyrrolo[2,3-b]pyridine Scaffold in FGFR Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1][2] One promising compound, 4h , exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[1][2] This highlights the potential of this scaffold in achieving pan-FGFR inhibition.

Comparison with Other FGFR Inhibitor Scaffolds

Several other scaffolds have been successfully employed in the development of FGFR inhibitors. A prominent example is the indolin-2-one scaffold, which forms the core of multi-kinase inhibitors like Sunitinib. While effective, these inhibitors often exhibit off-target effects due to their multi-targeted nature. More selective FGFR inhibitors have been developed using scaffolds such as the pyrazolo[3,4-b]pyridine .

Scaffold Example Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) Reference
1H-pyrrolo[2,3-b]pyridineCompound 4h 7925[1][2]
Indolin-2-oneSunitinib80--[3]
Pyrazolo[3,4-b]pyridine-Potent InhibitionPotent InhibitionPotent Inhibition-

Causality Behind Experimental Choices: The choice of the 1H-pyrrolo[2,3-b]pyridine scaffold is driven by its structural similarity to the adenine core of ATP, allowing it to effectively compete for the ATP-binding site of FGFRs. The strategic placement of substituents, guided by structure-activity relationship (SAR) studies, is crucial for achieving high potency and selectivity.

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway leading to cell proliferation.

II. Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in numerous inflammatory and autoimmune diseases.[4][5][6][7][8]

The Pyrrolo[2,3-b]pyridine Scaffold in JAK Inhibition

The pyrrolo[2,3-b]pyridine scaffold is the core of the FDA-approved JAK inhibitor Tofacitinib , which is technically a pyrrolo[2,3-d]pyrimidine, an isomeric and bioisosteric scaffold. Tofacitinib is a pan-JAK inhibitor, though with some selectivity for JAK1 and JAK3. Numerous derivatives based on the 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as JAK inhibitors, with some showing excellent potency and selectivity.[9]

Comparison with Other JAK Inhibitor Scaffolds

Other successful JAK inhibitors have been developed using different core structures. Ruxolitinib , for instance, is based on a pyrrolo[2,3-d]pyrimidine scaffold and is a potent JAK1/2 inhibitor. The diversity of scaffolds highlights the different strategies employed to achieve potent and selective JAK inhibition.

Scaffold Example Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Reference
Pyrrolo[2,3-d]pyrimidineTofacitinib112201344-
Pyrrolo[2,3-d]pyrimidineRuxolitinib3.32.842819-
-Compound 14c (pyrrolo[2,3-b]pyridine derivative)--Potent Inhibition-[9]

Expertise & Experience: The development of selective JAK inhibitors is challenging due to the high degree of homology in the ATP-binding sites of the JAK family members. The pyrrolo[2,3-b]pyridine scaffold provides a versatile platform for introducing substituents that can exploit subtle differences in the kinase domains to achieve selectivity.

JAK-STAT Signaling Pathway

Caption: The canonical JAK-STAT signaling pathway.

III. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10][11][12][13] Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

The Pyrrolo[2,3-b]pyridine Scaffold in CDK Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various CDKs. For example, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[6][8][14] This compound demonstrated significant anti-tumor activity in colorectal cancer models.

Comparison with Other CDK Inhibitor Scaffolds

The aminopyrimidine scaffold is one of the most well-represented scaffolds among CDK inhibitors in clinical development.[15] This is exemplified by the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. The three-nitrogen framework of the aminopyrimidine is a fundamental hinge-binding unit.

Scaffold Example Compound Target CDK IC50 (nM) Reference
1H-pyrrolo[2,3-b]pyridineCompound 22 CDK848.6[6][8][14]
AminopyrimidinePalbociclibCDK4/611 / 15-
3-hydrazonoindolin-2-oneHI 5CDK2Potent Inhibition[16]

Trustworthiness: The validation of a novel CDK inhibitor requires a multi-faceted approach. Initial enzymatic assays to determine IC50 values are followed by cell-based assays to assess anti-proliferative activity. Further mechanistic studies, such as analyzing cell cycle distribution and apoptosis induction, provide a comprehensive understanding of the compound's mode of action.

CDK-Mediated Cell Cycle Regulation

Cell_Cycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M

Caption: Key CDK-cyclin complexes driving the cell cycle.

IV. c-Met Receptor Tyrosine Kinase Inhibition

The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor growth, invasion, and metastasis.[1][17][18][19][20]

The Pyrrolo[2,3-b]pyridine Scaffold in c-Met Inhibition

The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent c-Met inhibitors. A series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety were synthesized, with the most promising compound exhibiting a c-Met IC50 value of 1.68 nM.[7][21]

Comparison with Other c-Met Inhibitor Scaffolds

A variety of scaffolds have been explored for c-Met inhibition. The quinazoline and pyridine cores are present in many clinically investigated c-Met inhibitors. Another notable scaffold is the 3-carboxypiperidin-2-one which has shown significant inhibitory effects.[22]

Scaffold Example Compound c-Met IC50 (nM) Reference
1H-pyrrolo[2,3-b]pyridineCompound 34 1.68[7][21]
Quinazoline-Potent Inhibition[23]
Pyridine-Potent Inhibition[23]
3-carboxypiperidin-2-oneCompound 20b 8.6[22]

Authoritative Grounding: The design of these inhibitors is often guided by molecular docking studies, which predict the binding mode of the compound within the ATP-binding pocket of c-Met. These computational predictions are then validated through in vitro enzymatic and cell-based assays.

c-Met Signaling Pathway

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT3->Nucleus Tumor_Progression Tumor Growth, Invasion, Metastasis Nucleus->Tumor_Progression

Caption: Overview of the c-Met signaling pathway.

Experimental Protocols

Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[24][25][26][27][28]

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate1 Incubate Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Kinase_Detection Add Kinase Detection Reagent Incubate2->Add_Kinase_Detection Incubate3 Incubate (30-60 min) Add_Kinase_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and varying concentrations of the test inhibitor. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measurement: Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][14][29][30]

Workflow Diagram:

MTT_Workflow Seed_Cells Seed Cells in 96-well Plate Add_Inhibitor Add Inhibitor Seed_Cells->Add_Inhibitor Incubate1 Incubate (e.g., 72h) Add_Inhibitor->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Incubate3 Incubate (overnight) Add_Solubilizer->Incubate3 Read_Absorbance Read Absorbance (570 nm) Incubate3->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the kinase inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Incubation: Incubate the plate overnight in a humidified atmosphere.

  • Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in the design of kinase inhibitors. Its derivatives have demonstrated potent and selective inhibition of a wide array of kinases, including FGFRs, JAKs, CDKs, and c-Met. While other scaffolds have also yielded successful clinical candidates, the pyrrolo[2,3-b]pyridine core continues to be a fertile ground for the discovery of novel therapeutics. The ability to readily modify this scaffold allows for the systematic optimization of inhibitor properties, paving the way for the development of next-generation targeted therapies with improved efficacy and safety profiles. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these promising compounds.

References

A Comparative Guide to the Off-Target Effects of 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole core has emerged as a "privileged scaffold" in the realm of kinase inhibitor design.[1][2] Its remarkable success stems from its structural mimicry of the adenine portion of ATP, allowing it to form two crucial hydrogen bonds with the kinase hinge region, a highly conserved feature of the ATP binding pocket.[2][3] This bioisosteric relationship provides a strong foundation for developing potent inhibitors against a wide array of kinases, including BRAF, Aurora kinases, ALK, and PI3K, some of which have progressed to clinical use.[4][5]

The Selectivity Conundrum: A Double-Edged Sword

While potent inhibition of the intended target is paramount, the therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity profile. The human kinome comprises over 500 members, and unintended interactions, or "off-target effects," can lead to a spectrum of consequences, from unforeseen toxicities to novel therapeutic activities, a concept known as polypharmacology. Therefore, a comprehensive understanding of an inhibitor's off-target profile is not merely an academic exercise but a critical component of drug development, guiding lead optimization and predicting clinical outcomes.

A Comparative Look at Kinome-Wide Selectivity

To objectively assess the off-target liabilities of 7-azaindole-based inhibitors, we will compare the selectivity profiles of several well-characterized examples. This analysis is primarily based on data from kinome-wide scanning technologies, which survey the interaction of a compound against a large panel of kinases.

Comparative Kinome Scan Data of Representative 7-Azaindole Inhibitors

The following table summarizes the inhibitory activity of selected 7-azaindole-based compounds against their primary targets and a selection of off-target kinases. The data, presented as IC50 values or percentage of inhibition at a given concentration, are compiled from various sources and should be interpreted as a comparative overview rather than a direct head-to-head comparison due to potential variations in assay conditions.

CompoundPrimary Target(s)Potency on Primary Target(s)Selected Off-Targets (Potency)Reference(s)
Vemurafenib BRAF V600EIC50: 31 nMSRMS (IC50: 18 nM), ACK1 (IC50: 19 nM), KHS1 (IC50: 51 nM), FGR (IC50: 63 nM)[4]
Dabrafenib BRAF V600EIC50: 0.8 nMNEK9 (Potent Inhibition), CDK16 (Potent Inhibition), SIK2 (<100 nM)[4]
GSK1070916 Aurora B, Aurora CKᵢ*: 0.38 nM (B), 1.5 nM (C)Aurora A (Kᵢ: 490 nM, >250-fold selective over B)
7-azaindole IKK2 Inhibitor (Derivative 90) IKK2Good PotencyIKK1 (80-fold less potent), Aurora B[4]
7-azaindole ALK Inhibitor (Compound 7n) ALKIC50: <10 nM (cellular)High selectivity over Aurora A[6]
7-azaindole PI3Kγ Inhibitor (Compound 28) PI3KγCellular IC50: 0.040 µM>300-fold selectivity against other class I PI3K isoforms[7]

Kᵢ denotes the inhibition constant.

BRAF Inhibitors: A Tale of Two Selectivities

Vemurafenib and Dabrafenib, both approved for the treatment of BRAF V600E-mutant melanoma, exemplify how subtle structural differences in 7-azaindole-based inhibitors can lead to distinct off-target profiles. While both potently inhibit the target kinase, their off-target signatures differ significantly. For instance, Dabrafenib uniquely inhibits NEK9 and CDK16, while Vemurafenib shows activity against kinases like SRMS and ACK1.[4] These differences in selectivity may contribute to variations in their clinical efficacy and adverse effect profiles.

GSK1070916: A Paradigm of High Selectivity

In contrast to the broader activity of some inhibitors, GSK1070916 demonstrates remarkable selectivity for Aurora B and C over the closely related Aurora A.[8] This high degree of selectivity is a testament to the fine-tuning achievable within the 7-azaindole scaffold and is a desirable attribute for minimizing off-target-related toxicities.

Diagram of Kinase Phylogenetic Tree with Inhibitor Targets

G KINOME KINOME TK TK KINOME->TK TKL TKL KINOME->TKL STE STE KINOME->STE CK1 CK1 KINOME->CK1 AGC AGC KINOME->AGC CAMK CAMK KINOME->CAMK CMGC CMGC KINOME->CMGC OTHER OTHER KINOME->OTHER ALK ALK TK->ALK SRMS SRMS TK->SRMS ACK1 ACK1 TK->ACK1 BRAF BRAF TKL->BRAF IKK2 IKK2 CMGC->IKK2 CDK16 CDK16 CMGC->CDK16 IKK1 IKK1 CMGC->IKK1 AURKB_C AURKB/C OTHER->AURKB_C PI3Kg PI3Kγ OTHER->PI3Kg NEK9 NEK9 OTHER->NEK9 AURKA AURKA OTHER->AURKA Vemurafenib Vemurafenib Vemurafenib->BRAF Vemurafenib->SRMS Vemurafenib->ACK1 Dabrafenib Dabrafenib Dabrafenib->BRAF Dabrafenib->NEK9 Dabrafenib->CDK16 GSK1070916 GSK1070916 GSK1070916->AURKB_C GSK1070916->AURKA Inhibitor90 IKK2-Inhibitor Inhibitor90->IKK2 Inhibitor90->IKK1

Caption: Kinase phylogenetic tree illustrating primary (green) and off-target (red/orange) interactions of selected 7-azaindole inhibitors.

Methodologies for Comprehensive Off-Target Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, employing orthogonal assays to both discover and validate off-target interactions.

Protocol 1: KINOMEscan® Competition Binding Assay

This technology provides a broad, initial screen of an inhibitor's binding profile across a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified by qPCR of the DNA tag.

Step-by-Step Methodology:

  • Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand.

  • Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The beads are washed to remove any unbound kinase.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that is displaced by the test compound compared to a control. A dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Protocol 2: KiNativ™ In-Cell Kinase Activity Assay

This activity-based protein profiling (ABPP) method assesses the ability of an inhibitor to engage its target within a more physiologically relevant context—the cellular lysate.

Principle: KiNativ utilizes biotinylated ATP or ADP probes that covalently label a conserved lysine residue in the active site of active kinases. If an inhibitor is bound to the active site, it will block the probe from labeling the kinase. The extent of labeling is then quantified by mass spectrometry.[9]

Step-by-Step Methodology:

  • Cell Lysate Preparation: Cells or tissues are lysed to produce a proteome extract containing native, active kinases.

  • Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations or a vehicle control.

  • Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate. The probe will covalently attach to the active site lysine of kinases that are not occupied by the inhibitor.[10]

  • Protein Digestion: The proteome is digested into peptides, typically using trypsin.

  • Enrichment of Labeled Peptides: The biotin-labeled peptides are enriched from the complex mixture using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis: The enriched peptides are analyzed by LC-MS/MS to identify the kinases and quantify the extent of probe labeling.

  • Data Analysis: The relative abundance of labeled peptides from each kinase in the inhibitor-treated sample is compared to the vehicle control to determine the percent inhibition. IC50 values can be generated from dose-response curves.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to confirm direct target engagement of an inhibitor within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm a direct interaction.

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Diagram of Experimental Workflow for Off-Target Profiling

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Functional Characterization KinomeScan KINOMEscan® (Broad Kinase Panel) Hit_List List of Potential On- and Off-Targets KinomeScan->Hit_List KiNativ KiNativ™ (In-Cell Lysate) Hit_List->KiNativ CETSA CETSA (Intact Cells) Hit_List->CETSA Validated_Targets Validated On- and Off-Targets KiNativ->Validated_Targets CETSA->Validated_Targets Cell_Assays Cell-Based Assays (e.g., Phospho-Flow, Reporter Assays) Validated_Targets->Cell_Assays Phenotypic_Screening Phenotypic Screening Validated_Targets->Phenotypic_Screening Functional_Consequences Understanding of Functional Consequences of Off-Target Effects Cell_Assays->Functional_Consequences Phenotypic_Screening->Functional_Consequences

Caption: A typical workflow for the discovery, validation, and functional characterization of kinase inhibitor off-targets.

Case Study: Deconvoluting an Unexpected Cellular Phenotype

Imagine a novel 7-azaindole inhibitor, "Compound X," designed to target BRAF, shows unexpected anti-proliferative activity in a BRAF wild-type cancer cell line. This suggests the presence of a potent off-target.

  • Discovery: A KINOMEscan® screen reveals that Compound X potently binds to not only BRAF but also to a lesser-known kinase, "Kinase Y," which is highly expressed in the responsive cell line.

  • Validation:

    • A KiNativ™ assay confirms that Compound X engages and inhibits Kinase Y in the cell lysate at concentrations that correlate with its anti-proliferative effect.

    • A CETSA experiment demonstrates that Compound X stabilizes Kinase Y in intact cells, confirming direct target engagement in a physiological context.

  • Functional Characterization: Further investigation reveals that Kinase Y is a critical node in a signaling pathway that promotes cell survival in this particular cancer subtype. By inhibiting Kinase Y, Compound X inadvertently shuts down this pro-survival pathway, leading to the observed anti-proliferative effect.

Diagram of Signaling Pathway Perturbation

G cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathway BRAF BRAF MEK MEK BRAF->MEK On-Target Effect ERK ERK MEK->ERK On-Target Effect Proliferation_BRAF BRAF-driven Proliferation ERK->Proliferation_BRAF On-Target Effect Kinase_Y Kinase_Y Survival_Signal Survival_Signal Kinase_Y->Survival_Signal Off-Target Effect Proliferation_Y Kinase Y-driven Proliferation Survival_Signal->Proliferation_Y Off-Target Effect Compound_X Compound X (7-Azaindole Inhibitor) Compound_X->BRAF Inhibits Compound_X->Kinase_Y Inhibits

Caption: Compound X inhibits both its primary target (BRAF) and an off-target (Kinase Y), leading to effects on two distinct signaling pathways.

Conclusion and Future Outlook

The 7-azaindole scaffold will undoubtedly continue to be a valuable starting point for the development of novel kinase inhibitors. However, the data presented herein underscore the critical importance of early and comprehensive off-target profiling. As our understanding of the human kinome and its intricate signaling networks deepens, so too will our ability to design more selective inhibitors. The judicious application of orthogonal, high-throughput screening technologies will be instrumental in this endeavor, ultimately leading to the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to IC50 Determination for Novel Kinase Inhibitors Derived from 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and immunology, the 7-azaindole scaffold, specifically derivatives of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] These compounds frequently serve as the synthetic backbone for targeting critical enzyme families such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), both of which are implicated in numerous cancers and inflammatory diseases.[3][4][5]

The journey from a synthesized compound to a viable drug candidate is arduous, with a critical early milestone being the accurate determination of its potency. The half-maximal inhibitory concentration (IC50) remains the gold-standard metric for this purpose.[6] However, the IC50 value is not an absolute constant; it is highly dependent on the experimental context.[7] This guide provides an in-depth comparison of the two principal methodologies for IC50 determination—biochemical (enzymatic) assays and cell-based assays—offering field-proven insights into the causal reasons behind experimental choices for researchers working with this promising class of compounds.

Part 1: Choosing Your Battlefield: Biochemical vs. Cell-Based Assays

The first critical decision in determining the IC50 of a novel inhibitor is the choice of assay platform. This choice is not merely a matter of convenience; it fundamentally dictates the type of information you will obtain. A biochemical assay provides a clean, direct measure of a compound's interaction with its purified target enzyme, whereas a cell-based assay offers a more physiologically relevant assessment of the compound's efficacy in a complex biological system.[7][8]

FeatureBiochemical (Enzymatic) AssayCell-Based Assay
Primary Output Direct measure of enzyme inhibition (Ki, IC50)Measures a cellular outcome (e.g., inhibition of proliferation, signaling)
Complexity Low; uses purified, isolated componentsHigh; involves intact, living cells
Physiological Relevance Low; lacks cellular contextHigh; accounts for cell permeability, metabolism, off-target effects
Throughput Generally higherCan be lower, depending on the endpoint
Typical IC50 Value Often lower (more potent)Often higher due to cellular barriers and complexities[9]
Use Case Ideal for initial hit screening, structure-activity relationship (SAR) studies, and measuring direct target engagement.Essential for validating biochemical hits, assessing functional effects, and providing a better prediction of in vivo efficacy.

The frequent discrepancy between IC50 values obtained from these two approaches is a significant challenge in drug discovery.[8] A compound may appear highly potent against a purified kinase in a test tube but show markedly reduced activity in a cellular context. This divergence can be attributed to several factors, including poor cell membrane permeability, active efflux by cellular pumps, compound metabolism, or engagement with off-target kinases within the cell.[10][11] Therefore, a dual-pronged approach, utilizing both assay types, provides the most comprehensive understanding of a compound's potential.

Part 2: The Purist's Approach: Biochemical IC50 Determination

Biochemical assays are indispensable for establishing the direct interaction between an inhibitor and its target kinase. They are typically performed in a simplified, reconstituted system containing the purified kinase, a substrate, and ATP. The inhibitor's potency is measured by its ability to reduce the enzymatic conversion of the substrate.

For FGFR or JAK family kinases, the ADP-Glo™ Kinase Assay is a robust and widely used platform.[12][13] This homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity, and the luminescent signal generated is inversely correlated with the amount of inhibitor activity.[14]

Experimental Protocol: Biochemical IC50 via ADP-Glo™ Assay

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare an ATP stock solution. The final concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase, as IC50 values for ATP-competitive inhibitors are dependent on ATP concentration.[15]

  • Enzyme & Substrate: Dilute the purified recombinant kinase (e.g., FGFR1 or JAK1) and a suitable peptide substrate in kinase buffer to 2X the final desired concentration.

  • Compound Dilution Series: Prepare a 10-point serial dilution of the test compound (synthesized from this compound) in DMSO. Subsequently, dilute these stocks into the kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

2. Assay Procedure:

  • Dispense Compound: Add 5 µL of the diluted compound or DMSO vehicle (for 0% inhibition control) to the wells of a white, opaque 384-well plate.[12]

  • Add Enzyme/Substrate Mix: Add 10 µL of the 2X enzyme/substrate solution to each well. Include "no enzyme" wells for a 100% inhibition control.

  • Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[13] Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and produces a luminescent signal via a coupled luciferase reaction.[13] Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the plate using a luminometer.

Biochemical Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_detection Signal Detection Compound 1. Prepare Compound Serial Dilution DispenseCmpd 4. Dispense 5µL Compound/DMSO Compound->DispenseCmpd Enzyme 2. Prepare 2X Kinase/ Substrate Solution AddEnzyme 5. Add 10µL Kinase/ Substrate Mix Enzyme->AddEnzyme ATP 3. Prepare 2X ATP Solution AddATP 6. Add 10µL ATP (Initiate Reaction) ATP->AddATP DispenseCmpd->AddEnzyme AddEnzyme->AddATP Incubate 7. Incubate @ 30°C for 60 min AddATP->Incubate AddADPGlo 8. Add 25µL ADP-Glo™ Reagent Incubate->AddADPGlo Incubate2 9. Incubate @ RT for 40 min AddADPGlo->Incubate2 AddDetection 10. Add 50µL Kinase Detection Reagent Incubate2->AddDetection Incubate3 11. Incubate @ RT for 30-60 min AddDetection->Incubate3 Read 12. Read Luminescence Incubate3->Read G cluster_viability Method 1: Cell Viability (MTT) cluster_western Method 2: Phospho-Protein (Western Blot) Seed1 1. Seed Cells (96-well) Treat1 2. Treat with Compound (72h) Seed1->Treat1 MTT 3. Add MTT Reagent (4h) Treat1->MTT Solubilize 4. Solubilize Formazan (DMSO) MTT->Solubilize ReadAbs 5. Read Absorbance (570nm) Solubilize->ReadAbs Seed2 1. Seed & Starve Cells (6-well) Treat2 2. Pre-treat with Compound (1-2h) Seed2->Treat2 Stimulate 3. Stimulate with Ligand (15 min) Treat2->Stimulate Lyse 4. Lyse Cells Stimulate->Lyse WB 5. Western Blot for p-Protein & Total Protein Lyse->WB Quantify 6. Densitometry Analysis WB->Quantify Start Cell-Based IC50 Determination Start->Seed1 Start->Seed2

References

A Comparative Guide to Structure-Activity Relationships of 4-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core and engage in crucial hydrogen bonding interactions with biological targets.[1] This has led to its incorporation into numerous clinically successful drugs.[2] While substitutions at various positions of the 7-azaindole ring have been extensively explored, the C4-position offers a unique vector for modulating potency, selectivity, and physicochemical properties. This guide provides an in-depth comparison of 4-substituted 7-azaindole analogs, drawing upon experimental data to elucidate key structure-activity relationships (SAR).

The Strategic Importance of the 4-Position

Substitution at the 4-position of the 7-azaindole core directly influences the electronic environment of the pyridine ring and can introduce functionalities that project into specific sub-pockets of a target's active site. This allows for the fine-tuning of a compound's biological activity and provides a powerful tool for lead optimization in drug discovery.

Comparative Analysis of 4-Substituted 7-Azaindoles as Kinase Inhibitors

Kinases are a prominent target class for 7-azaindole-based inhibitors due to the scaffold's ability to form hydrogen bonds with the kinase hinge region. The following sections compare the impact of different substituents at the 4-position on the inhibitory activity against various kinases.

4-Amino and Substituted Amino Analogs

The introduction of an amino group at the 4-position provides a versatile handle for further derivatization and can significantly impact biological activity.

A study focused on inhibitors of Trypanosoma brucei identified a series of substituted 4-aminoazaindoles.[3] The initial hit, a 4-amino-7-azaindole derivative, demonstrated potent inhibition. The subsequent SAR exploration revealed that N-alkylation of the 4-amino group was well-tolerated, with an ethyl group even leading to a modest increase in potency, suggesting that the hydrogen bond donor capability of the primary amine was not essential for activity in this context.[3] However, larger alkyl groups resulted in a decrease in activity.[3]

Compound IDR Group (at 4-NH)Target OrganismpEC50
4g MethylT. brucei brucei-
4h EthylT. brucei bruceiIncreased potency
4i IsopropylT. brucei bruceiDecreased activity

Table 1: SAR of N-substituted 4-amino-7-azaindoles against T. brucei brucei.[3]

In a separate study, 4-phenylamino- and 4-phenethylamino-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives exhibited cytotoxic activity against human myeloblastic leukaemia cells (HL-60).[4] This highlights the potential of aryl and aralkylamino substituents at the 4-position for anticancer applications.

4-Halo Analogs

Halogen atoms at the 4-position can modulate the electronic properties of the 7-azaindole ring and can also serve as synthetic handles for further functionalization through cross-coupling reactions. A comparative study of platinum(II) complexes containing halogeno-derivatives of 7-azaindole demonstrated that these complexes exhibited higher cytotoxic activity than cisplatin against several human cancer cell lines.[5] Specifically, a complex with a 4-bromo-7-azaindole ligand showed significant activity against lung carcinoma cells.[5]

Experimental Protocols

General Synthesis of 4-Substituted-7-Azaindoles

A common route to 4-substituted 7-azaindoles involves the nucleophilic aromatic substitution (SNAr) on a 4-chloro-7-azaindole precursor.

Step-by-step methodology for the synthesis of 4-amino-7-azaindoles (adapted from Buchwald-Hartwig coupling): [3]

  • Reaction Setup: To a reaction vessel, add 4-chloro-7-azaindole, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Solvent: Add a suitable solvent, such as dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-7-azaindole derivative.

Workflow for the Synthesis of 4-Amino-7-Azaindoles

G start Start Materials: 4-chloro-7-azaindole Amine reaction Buchwald-Hartwig Cross-Coupling start->reaction Pd catalyst, Ligand, Base, Solvent, Heat workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 4-Amino- 7-Azaindole purification->product

Caption: General workflow for the synthesis of 4-amino-7-azaindole derivatives.

Kinase Inhibition Assay Protocol

The inhibitory activity of 4-substituted 7-azaindole derivatives against specific kinases is typically determined using in vitro kinase assays.

Step-by-step methodology for a typical kinase inhibition assay:

  • Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds (4-substituted 7-azaindoles) in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the kinase and substrate to the wells of a microtiter plate.

  • Compound Addition: Add the serially diluted test compounds to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific period.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or non-radiometric assays (e.g., using fluorescence or luminescence-based detection methods).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

G reagents Prepare Reagents: Kinase, Substrate, ATP, Buffer plate_prep Add Kinase & Substrate to Microtiter Plate reagents->plate_prep compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds compounds->add_compounds plate_prep->add_compounds initiate Initiate Reaction with ATP add_compounds->initiate incubation Incubate at Controlled Temperature initiate->incubation detection Stop Reaction & Detect Kinase Activity incubation->detection analysis Calculate % Inhibition & Determine IC50 detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The exploration of 4-substituted 7-azaindoles has yielded promising lead compounds for a variety of therapeutic targets, particularly in the realm of kinase inhibition and anticancer research. The available data indicates that the nature of the substituent at the 4-position is a critical determinant of biological activity. Amino, substituted amino, and halo functionalities have all been shown to be valuable modifications.

Future research in this area should focus on a more systematic and comparative evaluation of a wider range of substituents at the 4-position against specific, well-defined biological targets. This will enable the development of more precise SAR models and facilitate the rational design of next-generation 7-azaindole-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

A Senior Application Scientist's Guide to Evaluating Novel Pyrrolo[2,3-b]pyridine Compounds: A Comparative Framework for Potency and Selectivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in modern pharmacology, forming the core of numerous potent and selective inhibitors targeting a range of protein kinases.[1][2] The successful development of these compounds hinges on a rigorous and systematic evaluation of their potency and selectivity. This guide provides an in-depth, technically-grounded framework for this evaluation process. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical cascade from biochemical purity to cellular efficacy.

The Central Challenge: Achieving Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This conservation presents the primary obstacle in developing targeted therapies: achieving high potency against the intended kinase target while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. Pyrrolo[2,3-b]pyridine derivatives have shown promise in targeting key kinases implicated in cancer, such as B-Raf and VEGFR-2.[1][4] A thorough assessment, therefore, requires a multi-tiered approach to build a comprehensive profile of a compound's activity.

This guide will focus on a dual-pronged strategy:

  • Biochemical Potency and Selectivity Profiling: To determine the direct inhibitory activity of the compound against purified enzymes.

  • Cell-Based Target Engagement and Pathway Analysis: To confirm that the compound engages its intended target in a complex biological environment and elicits the desired downstream effect.

Part 1: Foundational Biochemical Characterization

The initial step is to quantify the direct interaction between the novel compound and its purified target kinase. This is typically achieved by measuring the compound's IC50 value—the concentration required to inhibit 50% of the kinase's activity. We will compare two robust, non-radiometric biochemical assay platforms: a luminescence-based activity assay (ADP-Glo™) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based assay (LanthaScreen™).

Experimental Workflow: Biochemical IC50 Determination

The following diagram outlines the general workflow for determining the biochemical potency of a novel pyrrolo[2,3-b]pyridine compound.

biochem_workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Pyrrolo[2,3-b]pyridine Compound Incubate Incubate Compound, Enzyme, and Substrate Compound_Prep->Incubate Enzyme_Prep Prepare Kinase Enzyme and Substrate Solution Enzyme_Prep->Incubate ATP_Prep Prepare ATP Solution (at Km concentration) Initiate Initiate Reaction with ATP Incubate->Initiate Reaction Allow Reaction to Proceed (e.g., 60 min at RT) Initiate->Reaction Terminate Terminate Reaction & Add Detection Reagents Reaction->Terminate Read_Plate Read Plate (Luminescence or TR-FRET) Terminate->Read_Plate Plot Plot Dose-Response Curve Read_Plate->Plot Calculate Calculate IC50 Value Plot->Calculate braf_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF B-Raf V600E RAS->BRAF Activates (WT) MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation Regulates Inhibitor Novel Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF Inhibits vegfr2_pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes VEGFR2->VEGFR2 Autophosphorylation PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF via PKC AKT Akt PI3K->AKT Activates Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Novel Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

PART 1: Hazard Identification and Risk Assessment

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine and other brominated pyridines, allows for a reliable hazard assessment.

Inferred Hazardous Characteristics:

  • Acute Toxicity: Based on related compounds, this compound is likely to be toxic if swallowed.[1][2] GHS classification for similar substances includes "Acute Toxicity, Oral (Category 3)"[1][2].

  • Skin and Eye Irritation: It is anticipated to cause skin irritation and serious eye damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Due to these intrinsic hazards, this compound must be treated as a hazardous waste. The presence of a carbon-halogen bond classifies it as a halogenated organic compound, which is subject to specific environmental regulations.[4]

Quantitative Hazard Summary

Hazard ClassificationGHS Category (Inferred)Key Precautionary Statements
Acute Toxicity, OralCategory 3P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]
Skin Corrosion/IrritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of water.[3]
Serious Eye Damage/IrritationCategory 1/2AP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

PART 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This process should be conducted within a designated Satellite Accumulation Area (SAA).[6]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (nitrile or neoprene are recommended).[7]

  • Safety goggles or a face shield.[5]

  • A laboratory coat.[7]

  • Work should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste".[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container labeled "Halogenated Organic Liquid Waste". Do not mix with non-halogenated solvents.[8][9]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, and weighing paper, that come into contact with the chemical should be disposed of in the designated solid waste container.

Step 3: Container Management

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[6][10]

  • Closure: Keep waste containers tightly sealed when not in use to prevent the release of vapors.[7][8]

  • Secondary Containment: Place waste containers in a secondary containment tray or tub to mitigate the effects of potential spills or leaks.[10]

Step 4: Waste Accumulation and Storage

  • Store the waste in a designated, well-ventilated Satellite Accumulation Area that is at or near the point of generation.[6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) at a time.[6] While this compound is not explicitly P-listed, its high toxicity warrants careful volume management.

Step 5: Scheduling a Waste Pickup

  • Once the waste container is full or has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][11] This is strictly prohibited for hazardous and environmentally persistent chemicals.

Disposal Decision Workflow

G Disposal Decision Workflow for this compound A Generation of Waste (Solid, Liquid, or Contaminated Material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B C Is the waste solid or liquid? B->C D Collect in 'Halogenated Organic Solid Waste' Container C->D Solid E Collect in 'Halogenated Organic Liquid Waste' Container C->E Liquid F Properly Label Container (Chemical Name & Hazards) D->F E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Is container full or stored for >12 months? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Accumulation H->J No J->G

Caption: Workflow for the safe disposal of this compound.

PART 3: Regulatory and Compliance Considerations

The disposal of this compound is governed by federal and state regulations. As a halogenated organic compound, it falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[6]

Key Regulatory Points:

  • Waste Characterization: The generator must correctly identify the waste as hazardous.

  • Labeling and Storage: Strict adherence to labeling and storage requirements is mandatory.

  • Manifesting: A hazardous waste manifest must be used for off-site transportation, treatment, and disposal.

  • Treatment: The ultimate disposal method will likely involve high-temperature incineration at a licensed facility to ensure the complete destruction of the hazardous components.[10]

By following this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

Operational Guide to Personal Protective Equipment for Handling 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides a comprehensive, field-proven framework for handling 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine (CAS No. 1234616-25-1). The protocols outlined here are built upon a critical analysis of the known hazards of structurally related compounds, ensuring a robust defense against potential exposure. Since specific toxicological data for this N-methylated derivative is limited, we will operate under the established principle of treating novel compounds with the caution merited by their most hazardous structural analogs.

The foundation of this guide is the hazard profile of the parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-7-azaindole). This data, sourced from multiple suppliers and aggregated by PubChem, provides a clear and actionable basis for our safety protocols.[1][2]

Hazard Assessment: Understanding the Risks

The non-negotiable first step in any laboratory procedure is a thorough understanding of the potential hazards. The parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, is classified under the Globally Harmonized System (GHS) with several significant hazard statements.[1][2] The addition of a methyl group is not expected to mitigate these risks; therefore, we must adopt these classifications as our baseline.

Table 1: GHS Hazard Classification for 4-Bromo-1H-pyrrolo[2,3-b]pyridine

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral (Category 3) H301 Danger Toxic if swallowed.[1][2]
Skin Irritation (Category 2) H315 Danger Causes skin irritation.[1][2]
Serious Eye Damage (Category 1) H318 Danger Causes serious eye damage.[1][2]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[1][2] |

Causality Behind the Hazards:

  • Acute Oral Toxicity (H301): This classification indicates that small quantities of the substance can be toxic if ingested, necessitating strict protocols to prevent hand-to-mouth contamination.

  • Serious Eye Damage (H318): This is a critical risk. The compound can cause irreversible damage upon contact with the eyes. This mandates more than standard safety glasses; chemical splash goggles are essential.

  • Skin & Respiratory Irritation (H315, H335): As a fine solid or powder, the compound can easily become airborne, posing an inhalation risk.[2] Direct contact can lead to skin irritation. These hazards underscore the need for handling within a certified chemical fume hood and using appropriate gloves and lab coats.

Core Directive: Personal Protective Equipment (PPE)

Your PPE is the last and most personal line of defense. The selection of each component is a direct response to the specific hazards identified above. A comprehensive suite of PPE is mandatory for all procedures involving this compound.[3][4]

Table 2: Summary of Required PPE

PPE Category Item Standard/Specification Purpose & Rationale
Primary Engineering Control Chemical Fume Hood Certified & tested for proper airflow The most critical piece of equipment. It contains airborne particulates and vapors, protecting you from respiratory exposure. All weighing and solution preparation must occur within a fume hood.[3][4]
Eye and Face Protection Chemical Splash Goggles ANSI Z87.1 compliant[3] Protects against chemical splashes. Standard safety glasses do not provide an adequate seal and are insufficient.[5]
Face Shield To be worn over goggles Provides full-face protection during procedures with a high risk of splashing, such as when handling larger quantities (>1 L) or during vigorous reactions.[4][6]
Hand Protection Chemical-Resistant Gloves Disposable nitrile gloves Prevents direct skin contact. Nitrile offers good resistance to a range of solvents and chemicals for short-term use.[7] For extended contact or immersion, consult the glove manufacturer's resistance guide. Double-gloving is recommended.[4]
Body Protection Flame-Resistant Laboratory Coat Fully buttoned Protects skin and personal clothing from contamination.[4] Must be kept clean and removed before leaving the laboratory.
Full-Length Pants & Closed-Toe Shoes Made of a non-porous material Ensures no skin is exposed on the lower body and protects feet from spills.[3]

| Respiratory Protection | NIOSH-Approved Respirator | With appropriate cartridges for organic vapors/particulates | Required only if engineering controls (i.e., the fume hood) fail or are unavailable. Its use requires a formal respiratory protection program, including fit-testing. |

Experimental Protocol: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.

Step 1: Pre-Handling Preparation
  • Designate the Work Area: All handling of this compound must be conducted in a certified chemical fume hood.[3]

  • Prepare the Surface: Cover the work surface within the fume hood with disposable, absorbent bench paper.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) inside the fume hood before introducing the compound.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8]

Step 2: Donning PPE

This sequence is critical to avoid cross-contamination.

  • Put on your lab coat and ensure it is fully buttoned.

  • Put on chemical splash goggles.

  • Put on your first pair of nitrile gloves.

  • Put on a second pair of nitrile gloves, cuffing them over the sleeves of your lab coat.

Step 3: Handling the Compound
  • Weighing: Carefully weigh the solid compound using anti-static weigh paper or by taring a container directly on the balance inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula for all solid transfers.

  • Solution Preparation: Slowly add the solid to the solvent to prevent splashing. Cap the container immediately when not in use.[3]

  • Post-Handling: After the procedure, wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of this cloth as solid hazardous waste.

Step 4: Doffing PPE & Decontamination

This sequence is designed to prevent contact with any contamination on the exterior of your PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, ensuring you only touch the inside surface of the second glove. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself. Hang it in its designated location or dispose of it if it's a disposable coat.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the first pair.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[9]

Below is a workflow diagram illustrating the core decision-making and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Conduct Risk Assessment (Review SDS of Analog) B Verify Fume Hood Certification & Eyewash/Shower Access A->B C Don Full PPE (Double-Glove, Goggles, Lab Coat) B->C D Weigh & Transfer Compound C->D Begin Experiment E Prepare Solution D->E F Seal & Label Container E->F G Segregate Halogenated Waste (Solid & Liquid) F->G Complete Experiment H Decontaminate Work Surface G->H I Doff PPE in Sequence H->I J Thoroughly Wash Hands I->J

Caption: Procedural Workflow for Handling this compound.

Disposal Plan: Managing Halogenated Waste

As a brominated heterocyclic compound, all waste generated must be treated as hazardous. Proper segregation is key to safe and compliant disposal.

  • Solid Waste: Collect all contaminated disposables (gloves, weigh paper, absorbent pads, pipette tips) in a dedicated, clearly labeled hazardous waste container for "Halogenated Solid Waste."[4]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste."[4]

  • NEVER dispose of this chemical down the drain or in the regular trash.[3] All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.

Emergency Response: Immediate Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 20 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills inside a fume hood, use an appropriate chemical spill kit to absorb the material, then collect it in the designated hazardous waste container.

By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.